(Ethylthio)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75118. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethylsulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2S/c1-2-7-3-4(5)6/h2-3H2,1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIKFWJCVWFZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060829 | |
| Record name | Acetic acid, (ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627-04-3 | |
| Record name | 2-(Ethylthio)acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Ethylthioacetic acid | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylthioacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-(ethylthio)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, (ethylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060829 | |
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| Record name | (ethylthio)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.982 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYLTHIOACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3D5Y724HZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of (Ethylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of (ethylthio)acetic acid, a valuable intermediate in various chemical and pharmaceutical applications. This document outlines the core synthetic pathways, detailed experimental protocols, and robust purification methods. All quantitative data is presented in accessible tables, and key processes are visualized through detailed diagrams to facilitate understanding and replication.
Introduction
This compound, also known as S-ethylthioglycolic acid, is an organosulfur compound with the chemical formula C₄H₈O₂S. Its structure, featuring a carboxylic acid group and a thioether linkage, makes it a versatile building block in organic synthesis. It serves as a key precursor in the manufacturing of pharmaceuticals, agrochemicals, and other specialty chemicals. The efficient synthesis and rigorous purification of this compound are critical for ensuring the quality and efficacy of the final products.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through the nucleophilic substitution reaction between an ethylthiolate source and a haloacetic acid derivative. A typical and scalable approach involves the reaction of sodium thiethoxide with sodium chloroacetate.
Synthesis Pathway
The synthesis proceeds in two main stages: the formation of the sodium salts of the reactants followed by the nucleophilic substitution reaction.
Experimental Protocol
This protocol details the synthesis of this compound from ethyl mercaptan and chloroacetic acid.
Materials:
-
Ethyl Mercaptan (Ethanethiol)
-
Chloroacetic Acid
-
Sodium Hydroxide
-
Hydrochloric Acid (concentrated)
-
Water (deionized)
-
Ethanol
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Preparation of Sodium Thiethoxide: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve a specific molar amount of sodium hydroxide in a suitable solvent like ethanol under an inert atmosphere. Cool the solution in an ice bath. Slowly add an equimolar amount of ethyl mercaptan to the cooled solution via the dropping funnel with continuous stirring.
-
Preparation of Sodium Chloroacetate: In a separate beaker, dissolve an equimolar amount of chloroacetic acid in water. Carefully neutralize the solution by the slow addition of a stoichiometric amount of sodium hydroxide solution while cooling in an ice bath to manage the exothermic reaction.
-
Reaction: Slowly add the aqueous solution of sodium chloroacetate to the ethanolic solution of sodium thiethoxide at room temperature with vigorous stirring. After the addition is complete, heat the reaction mixture to reflux for a specified period (typically 2-4 hours) to ensure the completion of the reaction.
-
Work-up: After cooling the reaction mixture to room temperature, remove the ethanol under reduced pressure. Add water to dissolve the resulting solid. Transfer the aqueous solution to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ethyl mercaptan and other non-polar impurities.
-
Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify it by the slow addition of concentrated hydrochloric acid until the pH is strongly acidic (pH ~1-2). The this compound will separate as an oily layer or a precipitate. Extract the product from the aqueous layer using a suitable organic solvent like diethyl ether or ethyl acetate. Perform multiple extractions to maximize the yield.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.
Purification Methods
The crude this compound obtained from the synthesis typically contains unreacted starting materials, byproducts, and residual solvent. Therefore, purification is a critical step to achieve the desired level of purity. The primary methods for purification are fractional distillation under reduced pressure and recrystallization.
Purification Workflow
Fractional Vacuum Distillation
Fractional distillation under reduced pressure is an effective method for purifying liquid this compound, especially for removing impurities with different boiling points.
Experimental Protocol:
-
Setup: Assemble a fractional distillation apparatus with a vacuum source. It is crucial to use a fractionating column (e.g., Vigreux or packed column) to achieve good separation.
-
Distillation: Place the crude this compound in the distillation flask with boiling chips or a magnetic stir bar. Gradually heat the flask while applying a vacuum.
-
Fraction Collection: Collect the fractions that distill over at a constant temperature corresponding to the boiling point of this compound at the applied pressure. Discard the initial forerun, which may contain lower-boiling impurities, and the final residue, which contains higher-boiling impurities.
Recrystallization
Recrystallization is a suitable method for purifying solid this compound or if the crude product can be induced to crystallize. The choice of solvent is critical for successful recrystallization.
Experimental Protocol:
-
Solvent Selection: Choose a solvent or a solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include water, ethanol-water mixtures, or hexane-ethyl acetate mixtures.
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling generally leads to the formation of purer crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent to remove any adhering impurities. Dry the purified crystals under vacuum.
Data Presentation
Quantitative data regarding the synthesis and purification of this compound is crucial for assessing the efficiency of the methods.
| Parameter | Synthesis | Fractional Vacuum Distillation | Recrystallization |
| Typical Yield | 70-90% (crude) | >90% recovery | 80-95% recovery |
| Purity (by GC) | Variable | >96.0%[1] | >98% |
| Purity (by Titration) | Variable | >96.0% to <104.0%[1] | >99% |
| Physical State | Liquid or Solid | Liquid | Crystalline Solid |
| Key Considerations | Control of exothermicity | Efficient fractionating column | Appropriate solvent choice |
Conclusion
This technical guide provides a detailed framework for the synthesis and purification of this compound. The described Williamson ether synthesis-like approach is a robust and scalable method for its preparation. Effective purification through fractional vacuum distillation or recrystallization is essential to achieve the high purity required for its applications in research and industry. The provided protocols and data serve as a valuable resource for scientists and professionals engaged in the synthesis and utilization of this important chemical intermediate.
References
(Ethylthio)acetic Acid: A Comprehensive Technical Guide
CAS Number: 627-04-3
This technical guide provides an in-depth overview of (Ethylthio)acetic acid, a versatile organic compound with applications in chemical synthesis and research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, safety data, and synthesis.
Chemical and Physical Properties
This compound, also known as 2-(Ethylthio)acetic acid or S-Ethylthioglycolic acid, is a carboxylic acid containing a thioether functional group.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C4H8O2S | [1] |
| Molecular Weight | 120.17 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 117-118 °C at 11 mmHg | |
| Melting Point | -8.5 °C | |
| Density | 1.149 g/cm³ | |
| Refractive Index | 1.4860 | |
| pKa | 3.84 ± 0.10 | |
| InChI Key | VJIKFWJCVWFZIN-UHFFFAOYSA-N | |
| SMILES | CCSCC(=O)O |
Safety and Hazard Information
This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate safety precautions in a laboratory or industrial setting.
GHS Hazard Classification:
| Hazard Class | Category |
| Skin Corrosion/Irritation | Category 1B |
| Serious Eye Damage/Eye Irritation | Category 1 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
GHS Pictograms:
Signal Word: Danger
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
Prevention: P260, P264, P271, P280
-
Response: P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363
-
Storage: P403+P233, P405
-
Disposal: P501
For detailed safety information, please refer to the Safety Data Sheet (SDS) from a certified supplier.
Synthesis
A common method for the synthesis of this compound involves the nucleophilic substitution of a haloacetic acid or its ester with an ethanethiolate salt. A representative experimental protocol is provided below.
Reaction Scheme:
Experimental Protocol: Synthesis of this compound
This protocol is a general representation and may require optimization based on laboratory conditions and available reagents.
Materials:
-
Chloroacetic acid
-
Sodium ethoxide
-
Ethanethiol
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
Procedure:
-
Preparation of Sodium Ethanethiolate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). To this solution, slowly add an equimolar amount of ethanethiol. The reaction is exothermic and may require cooling to maintain a controlled temperature. Stir the mixture for 30 minutes to ensure complete formation of sodium ethanethiolate.
-
Reaction with Chloroacetic Acid: In a separate flask, dissolve chloroacetic acid in anhydrous ethanol. Slowly add this solution to the freshly prepared sodium ethanethiolate solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add a sufficient amount of water to dissolve the sodium chloride byproduct. Acidify the aqueous solution with dilute hydrochloric acid to a pH of approximately 2. This will protonate the carboxylate to form the desired carboxylic acid.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Drying and Evaporation: Dry the combined organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Analytical Methods
The characterization and quantification of this compound can be performed using various analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl protons (CH₃), a quartet for the methylene protons adjacent to the sulfur (SCH₂CH₃), a singlet for the methylene protons adjacent to the carbonyl group (SCH₂COOH), and a broad singlet for the carboxylic acid proton (COOH).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon, both methylene carbons, and the carbonyl carbon.
Mass Spectrometry (MS):
Mass spectrometry can be used to confirm the molecular weight of this compound. The fragmentation pattern can provide additional structural information.
Chromatography:
-
Gas Chromatography (GC): Derivatization of the carboxylic acid group (e.g., to its methyl or ethyl ester) may be necessary for GC analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for the direct analysis of this compound, typically using a reversed-phase column and an acidic mobile phase.
Applications in Research and Drug Development
Thioether-containing carboxylic acids are important building blocks in organic synthesis and have been utilized in the development of various biologically active molecules. The presence of both a carboxylic acid and a thioether functionality allows for diverse chemical modifications, making this compound a valuable intermediate for creating more complex molecular architectures. While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds investigated for various therapeutic areas.
Potential Logical Workflow for Investigating Biological Activity:
This guide serves as a foundational resource for professionals working with this compound. For any laboratory work, it is imperative to consult the most current Safety Data Sheet and follow all institutional safety guidelines.
References
A Technical Guide to the Spectral Analysis of (Ethylthio)acetic Acid
Introduction
(Ethylthio)acetic acid, also known as S-ethyl thioglycolic acid, is an organic compound with the chemical formula C₄H₈O₂S. It belongs to the class of thioethers and carboxylic acids. This dual functionality makes it a molecule of interest in various chemical syntheses and pharmaceutical research. Understanding its structural features through spectral analysis is crucial for its identification, purity assessment, and elucidation of its role in chemical reactions. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) analysis of this compound, intended for researchers, scientists, and professionals in drug development.
Molecular Structure:
CH₃CH₂SCH₂COOH
Spectral Data Summary
Due to the limited availability of experimentally acquired spectra in public databases, the following tables summarize a combination of predicted and expected spectral data for this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1.1 ¹H NMR (Proton NMR) Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0 ppm)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | COOH |
| ~3.3 | Singlet | 2H | -S-CH₂-COOH |
| ~2.7 | Quartet | 2H | -CH₂-S- |
| ~1.3 | Triplet | 3H | CH₃-CH₂- |
1.1.2 ¹³C NMR (Carbon NMR) Data (Predicted)
Solvent: CDCl₃
| Chemical Shift (δ) (ppm) | Carbon Atom |
| ~176 | COOH |
| ~35 | -S-CH₂-COOH |
| ~27 | -CH₂-S- |
| ~15 | CH₃-CH₂- |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| ~2970, ~2930, ~2870 | Medium | C-H stretch | Alkyl (CH₃, CH₂) |
| ~1710 | Strong | C=O stretch | Carboxylic Acid |
| ~1420 | Medium | O-H bend | Carboxylic Acid |
| ~1280 | Medium | C-O stretch | Carboxylic Acid |
| ~650 | Weak-Medium | C-S stretch | Thioether |
Mass Spectrometry (MS)
Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 120 | Moderate | [M]⁺ (Molecular Ion) |
| 75 | High | [M - COOH]⁺ |
| 61 | High | [CH₃CH₂S]⁺ |
| 47 | Moderate | [CH₂SH]⁺ |
| 45 | Moderate | [COOH]⁺ |
| 29 | High | [CH₃CH₂]⁺ |
Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Acquire the spectrum with proton decoupling.
-
Typical parameters include a 45° pulse angle, a spectral width of ~220 ppm, and a relaxation delay of 2-5 seconds.
-
A larger number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
-
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of this compound.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Place a small drop of liquid this compound onto the surface of a salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top, spreading the liquid into a thin film.
-
-
Data Acquisition (FTIR):
-
Place the salt plates in the sample holder of an FTIR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).
-
Correlate these bands with the functional groups present in the molecule.
-
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
Utilize Electron Ionization (EI) at a standard energy of 70 eV. This will cause the molecule to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
-
Detection and Data Analysis:
-
A detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative intensity versus m/z.
-
Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of an organic compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
Unveiling the Past: A Technical Guide to the Historical Discovery and Development of (Ethylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ethylthio)acetic acid, a seemingly simple molecule, holds a place in the annals of organic chemistry that reflects the broader evolution of synthetic methodologies and the burgeoning understanding of sulfur-containing compounds. This technical guide delves into the historical discovery and development of this thioether carboxylic acid, providing a comprehensive overview for researchers, scientists, and professionals in drug development. By examining its initial synthesis, subsequent methodological refinements, and physicochemical characterization, we gain insight into the foundational principles of organosulfur chemistry and its applications.
Historical Context and Discovery
The discovery of this compound is rooted in the systematic exploration of thioethers and carboxylic acids that gained momentum in the latter half of the 19th century. While pinpointing the exact first synthesis can be challenging due to the nature of scientific reporting at the time, its preparation is a logical extension of the Williamson ether synthesis, a cornerstone of organic chemistry developed by Alexander Williamson in 1850. This reaction provided a rational framework for the formation of ethers by reacting an alkoxide with an alkyl halide. The analogous reaction using a thiol derivative, a mercaptide, to form a thioether was a natural progression of this powerful synthetic tool.
Early investigations into the reactivity of mercaptans (thiols) and their corresponding salts (mercaptides or thiolates) with halogenated organic acids laid the groundwork for the synthesis of compounds like this compound. The fundamental reaction involves the nucleophilic substitution of a halogen on the α-carbon of acetic acid by an ethanethiolate anion.
The Foundational Synthesis: A Williamson-Type Approach
The first preparations of this compound, though not explicitly detailed in readily available modern databases, can be confidently inferred to have followed a procedure analogous to the Williamson ether synthesis. This method remains a fundamental and reliable route for its synthesis today.
Experimental Protocol: Synthesis via Sodium Ethanethiolate and Chloroacetic Acid
This protocol outlines the archetypal synthesis of this compound.
Materials:
-
Ethanethiol (Ethyl Mercaptan)
-
Sodium metal or Sodium Ethoxide
-
Chloroacetic Acid
-
Anhydrous Ethanol or Diethyl Ether (as solvent)
-
Hydrochloric Acid (for acidification)
-
Sodium Sulfate (for drying)
-
Distillation apparatus
Methodology:
-
Preparation of Sodium Ethanethiolate: In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), a solution of sodium metal in anhydrous ethanol is prepared. To this solution, ethanethiol is added dropwise with stirring. The reaction is exothermic and results in the formation of sodium ethanethiolate. Alternatively, commercially available sodium ethoxide can be reacted with ethanethiol.
Reaction: C₂H₅SH + Na → C₂H₅SNa + ½ H₂
-
Nucleophilic Substitution: A solution of chloroacetic acid in a suitable solvent is then added to the freshly prepared sodium ethanethiolate. The reaction mixture is typically heated under reflux to drive the Sₙ2 reaction to completion. The ethanethiolate anion acts as a nucleophile, displacing the chloride ion from the α-carbon of chloroacetic acid.
Reaction: C₂H₅SNa + ClCH₂COOH → C₂H₅SCH₂COONa + NaCl
-
Acidification and Extraction: After the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure. The resulting sodium (ethylthio)acetate is dissolved in water and acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 2. This protonates the carboxylate, yielding the free this compound. The aqueous solution is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.
Reaction: C₂H₅SCH₂COONa + HCl → C₂H₅SCH₂COOH + NaCl
-
Purification: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is evaporated. The crude this compound can be further purified by vacuum distillation.
Logical Workflow of the Historical Synthesis
Caption: Logical workflow of the historical synthesis of this compound.
Physicochemical Properties and Early Characterization
Once synthesized, early chemists would have characterized this compound using the analytical techniques of the era. This would have included determination of its physical constants and elemental analysis to confirm its composition.
| Property | Value |
| Molecular Formula | C₄H₈O₂S |
| Molecular Weight | 120.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 117-119 °C at 15 mmHg |
| Melting Point | -3 to -1 °C |
| Density | 1.105 g/cm³ at 25 °C |
| Refractive Index (n²⁰/D) | ~1.485 |
| Solubility | Soluble in water and organic solvents |
Note: The exact values reported in historical literature may vary slightly due to differences in purity and measurement techniques.
Evolution of Synthetic Methodologies
While the foundational Williamson-type synthesis remains prevalent, advancements in organic chemistry have introduced alternative and refined methods for the preparation of this compound and its derivatives. These developments have focused on improving yields, simplifying procedures, and utilizing more environmentally benign reagents.
Modern Experimental Protocol: A Phase-Transfer Catalysis Approach
Phase-transfer catalysis (PTC) has emerged as a powerful technique for conducting reactions between reagents in immiscible phases, often leading to milder reaction conditions and improved efficiency.
Materials:
-
Ethanethiol
-
Chloroacetic Acid
-
Aqueous Sodium Hydroxide
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Organic Solvent (e.g., Toluene or Dichloromethane)
Methodology:
-
Reaction Setup: A solution of chloroacetic acid in an organic solvent is prepared in a reaction vessel. To this, an aqueous solution of sodium hydroxide and a catalytic amount of the phase-transfer catalyst are added.
-
Addition of Thiol: Ethanethiol is added to the biphasic mixture with vigorous stirring. The phase-transfer catalyst facilitates the transfer of the ethanethiolate anion, formed in the aqueous phase, to the organic phase where it reacts with chloroacetic acid.
-
Reaction and Workup: The reaction is typically stirred at room temperature or with gentle heating until completion. The organic layer is then separated, washed with water, and dried. The product is isolated by evaporation of the solvent and can be purified by distillation.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound via Phase-Transfer Catalysis.
Applications and Developmental Trajectory
The development of this compound and its derivatives has been driven by their utility in various fields.
-
Organic Synthesis: It serves as a versatile building block for the introduction of the ethylthio-acetyl moiety into more complex molecules. The carboxylic acid functionality allows for a wide range of transformations, including esterification, amidation, and reduction.
-
Pharmaceutical and Agrochemical Research: The thioether linkage is a common feature in many biologically active compounds. This compound and its derivatives have been explored as intermediates in the synthesis of potential pharmaceuticals and agrochemicals. The sulfur atom can participate in important biological interactions and influence the pharmacokinetic properties of a molecule.
-
Materials Science: Thiol-containing compounds are known for their ability to coordinate with metal surfaces. Derivatives of this compound have potential applications in the development of corrosion inhibitors and as ligands for the synthesis of metal-organic frameworks (MOFs).
Conclusion
The historical journey of this compound, from its inferred discovery through a Williamson-type synthesis to the development of more sophisticated preparative methods, mirrors the progress of organic chemistry itself. What began as a fundamental exploration of chemical reactivity has yielded a versatile compound with applications spanning multiple scientific disciplines. For researchers and professionals in drug development, understanding the history and synthetic evolution of such foundational molecules provides a richer context for contemporary research and the design of novel chemical entities. The enduring relevance of this compound underscores the lasting impact of early synthetic discoveries on modern chemical science.
An In-depth Technical Guide on the Solubility of (Ethylthio)acetic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility data for (ethylthio)acetic acid in various organic solvents is limited. This guide synthesizes available qualitative information for this compound and related compounds, providing a general understanding of its expected solubility characteristics. The experimental protocol described is a representative example of a standard method for solubility determination.
Introduction
This compound, also known as S-ethylthioglycolic acid, is an organosulfur compound with the chemical formula C₄H₈O₂S. Its structure, featuring both a carboxylic acid group and a thioether linkage, governs its solubility properties. Understanding its solubility in different organic solvents is crucial for its application in various fields, including chemical synthesis and pharmaceutical sciences, where it may be used as a reagent or building block.
Expected Solubility Profile
Based on the general principle of "like dissolves like," the solubility of this compound is influenced by the polarity of the solvent. The carboxylic acid group can participate in hydrogen bonding, suggesting solubility in polar protic and aprotic solvents. The ethylthio group provides some nonpolar character, which may allow for some solubility in less polar solvents.
Publicly available data on the solubility of the closely related compound, thioglycolic acid, indicates it is miscible with water, ethanol, chloroform, and benzene. Another related compound, thioacetic acid, is soluble in water, diethyl ether, and acetone.[1][2] Based on these analogs, a qualitative solubility profile for this compound can be inferred.
Table 1: Qualitative Solubility of this compound and Related Compounds in Common Organic Solvents
| Solvent | Solvent Type | Expected Solubility of this compound | Reported Solubility of Thioglycolic Acid | Reported Solubility of Thioacetic Acid |
| Methanol | Polar Protic | Expected to be Soluble/Miscible | Miscible[1] | - |
| Ethanol | Polar Protic | Expected to be Soluble/Miscible | Miscible[1] | - |
| Acetone | Polar Aprotic | Expected to be Soluble | - | Soluble[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Soluble | - | - |
| Chloroform | Nonpolar | Expected to be Soluble | Miscible[1] | - |
| Ethyl Acetate | Moderately Polar | Expected to be Soluble | - | - |
| Diethyl Ether | Nonpolar | Expected to be Soluble | - | Soluble[2] |
| Benzene | Nonpolar | Expected to be Soluble | Miscible[1] | - |
| Hexane | Nonpolar | Expected to have Limited Solubility | - | - |
| Water | Polar Protic | Expected to be Soluble | Miscible[1] | Soluble[2] |
Note: This table is based on qualitative information and inferences from structurally similar compounds. Experimental verification is required for precise solubility data.
Experimental Protocol for Solubility Determination
As specific experimental protocols for the solubility of this compound were not found in the initial search, a general and widely accepted method for determining the solubility of a solid compound in an organic solvent is provided below. This method is based on the isothermal equilibrium technique.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvents (e.g., ethanol, acetone, chloroform, ethyl acetate) of analytical grade
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or other suitable analytical instrumentation (e.g., UV-Vis spectrophotometer, Gas Chromatography)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume or mass of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.
-
Record the mass of the collected filtrate.
-
Dilute the filtrate with a suitable solvent (often the same solvent used for dissolution or a mobile phase component for chromatography) to a concentration within the calibrated range of the analytical instrument.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated analytical method (e.g., HPLC) to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent in desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.
-
Safety Precautions:
-
Handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals used.
Visualization of Experimental Workflow
The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.
Caption: Workflow for experimental solubility determination.
Conclusion
References
(Ethylthio)acetic Acid Derivatives: A Comprehensive Technical Review of Biological Activities
For Researchers, Scientists, and Drug Development Professionals
(Ethylthio)acetic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide synthesizes the current understanding of these compounds, detailing their potential as antimicrobial, anticancer, and anti-inflammatory agents, as well as their role as enzyme inhibitors. This document provides a comprehensive overview of quantitative data, experimental protocols, and the underlying mechanisms of action to support further research and development in this promising area.
Antimicrobial Activity
Derivatives of this compound have shown notable efficacy against a range of microbial pathogens. The antimicrobial potential is often attributed to the core structure and the nature of its substitutions.
Quantitative Antimicrobial Data
A summary of the Minimum Inhibitory Concentrations (MICs) for various this compound derivatives against different microbial strains is presented below.
| Compound | Microorganism | MIC (mg/L) | Reference |
| 2-amino-9-(ethylthio)acridine | Proteus mirabilis | 12 | [1] |
| 2-amino-9-(ethylthio)acridine | Bacillus subtilis | 30 | [1] |
| 2-amino-9-(ethylthio)acridine | Citrobacter freundii | 60 | [1] |
| 2-amino-9-(ethylthio)acridine | Escherichia coli | 90 | [1] |
| 2-amino-9-(ethylthio)acridine | Enterobacter vulneris | 128 | [1] |
| 2-amino-9-(ethylthio)acridine | Serratia marcescens | 500 | [1] |
| 2-amino-9-(ethylthio)acridine | Staphylococcus aureus | 500 | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound derivatives is typically determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
Workflow for MIC Determination
Methodology:
-
Preparation of Bacterial Inoculum: Bacterial strains are cultured in a suitable broth medium (e.g., Mueller-Hinton Broth) overnight at 37°C. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Compounds: The this compound derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of two-fold dilutions are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity
Several derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or intercalation with DNA.[1][2]
Quantitative Anticancer Data
The half-maximal inhibitory concentration (IC50) values demonstrate the potency of these compounds in inhibiting cancer cell proliferation.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast Cancer) | N/A (Promising) | [2] |
| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast Cancer) | N/A (Promising) | [2] |
| 10-alkylthio colchicine derivatives | SKOV-3 (Ovarian Cancer) | Significantly higher than colchicine | [3] |
| 10-alkylthio colchicine derivatives | LoVo (Colon Cancer) | Varies | [3] |
| 10-alkylthio colchicine derivatives | MCF-7 (Breast Cancer) | Varies | [3] |
| 10-alkylthio colchicine derivatives | MDA-MB-231 (Breast Cancer) | Varies | [3] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | HeLa (Cervical Cancer) | 8.49–62.84 µg/mL | [4] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | SKOV-3 (Ovarian Cancer) | 7.87–70.53 µg/mL | [4] |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives | MCF-7 (Breast Cancer) | 11.20–93.46 µg/mL | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
MTT Assay Workflow
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Anti-inflammatory Activity
Certain this compound derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions.[5][6][7] The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX).[5]
Quantitative Anti-inflammatory Data
The anti-inflammatory activity is often assessed by measuring the inhibition of edema in animal models or by enzymatic assays.
| Compound Class | Assay | Activity | Reference |
| Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates | Carrageenan-induced rat paw edema | Good anti-inflammatory activity, comparable to indomethacin | [5] |
| 2-aralkyl-alpha-sulphoderivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid | In vivo tests | Most efficacious immunosuppressive and anti-inflammatory activity | [6] |
| (-)-Majusculoic acid and derivatives | Nitric oxide (NO) production in LPS-induced macrophages | Significant inhibition | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo assay is a standard method for screening anti-inflammatory drugs.
Workflow for Carrageenan-Induced Paw Edema Assay
Methodology:
-
Animal Dosing: Animals (typically rats) are fasted overnight and then administered the test compound or a vehicle control orally or intraperitoneally.
-
Induction of Edema: After a set time (e.g., 1 hour), a solution of carrageenan (a phlogistic agent) is injected into the sub-plantar tissue of the right hind paw.
-
Measurement of Paw Volume: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group.
Enzyme Inhibition
The inhibitory effect of this compound derivatives on various enzymes is a key aspect of their biological activity. This includes enzymes involved in inflammation and cancer progression.
Quantitative Enzyme Inhibition Data
| Compound Class | Enzyme Target | IC50 | Reference |
| Ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Good correlation between anti-inflammatory activity and COX-2 binding | [5] |
| 2-(thiophen-2-yl)acetic acid derivatives | mPGES-1 | Low micromolar range | [8] |
| Substituted indole acetic acid derivatives | Aldose reductase | Marked differences between 1- and 3-indole acetic acid derivatives | [9] |
Signaling Pathway: Cyclooxygenase (COX) Inhibition
This compound derivatives with anti-inflammatory properties often act by inhibiting the COX enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.
COX Inhibition Pathway
Conclusion
This compound derivatives represent a promising class of compounds with a diverse range of biological activities. The data and protocols presented in this guide highlight their potential as antimicrobial, anticancer, and anti-inflammatory agents. Further research into the structure-activity relationships, mechanism of action, and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential. The provided experimental frameworks and pathway diagrams offer a foundation for researchers to design and execute further investigations in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. 7-Deacetyl-10-alkylthiocolchicine derivatives – new compounds with potent anticancer and fungicidal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies on the derivatives of thiazole acetic acid. II. Syntheses and pharmacological analysis of 2-N-aralkylidene and 2-N-aralkyl derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to (Ethylthio)acetic Acid: Commercial Availability, Purity, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (Ethylthio)acetic acid, a key chemical intermediate in various synthetic processes. The document details its commercial suppliers, available purity grades, and typical physical and chemical properties. Furthermore, it outlines a detailed experimental protocol for the determination of its purity by gas chromatography and explores its relevance in the synthesis of pharmacologically active molecules, including a visualization of a relevant biological signaling pathway.
Commercial Suppliers and Purity Grades
This compound is readily available from a range of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The purity of the commercially available product typically ranges from 97% to over 98%, suitable for most synthetic applications. Key suppliers and their offered grades are summarized in the table below.
| Supplier | Stated Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Thermo Fisher Scientific | 97% | 627-04-3 | C4H8O2S | 120.17 |
| Sigma-Aldrich | 98% | 627-04-3 | C4H8O2S | 120.17 |
| LabSolutions | ≥98% | 627-04-3 | C4H8O2S | 120.17 |
| Matrix Scientific | Not Specified | 627-04-3 | C4H8O2S | 120.17 |
| Oakwood Chemical | 97% | 627-04-3 | C4H8O2S | 120.17 |
| Fluorochem | 97% | 627-04-3 | C4H8O2S | 120.17 |
Representative Technical Specifications
While specific batch-to-batch variations exist, the following table provides a representative summary of the technical specifications for a high-purity grade of this compound, based on typical data from Certificates of Analysis for similar chemical compounds.
| Parameter | Specification | Method |
| Purity | ≥ 98.0% | Gas Chromatography (GC) |
| Appearance | Colorless to pale yellow liquid | Visual |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Acidity (as Acetic Acid) | ≤ 0.2% | Titration |
| Refractive Index (@ 20°C) | 1.485 - 1.495 | Refractometry |
| Boiling Point | 117-118 °C at 11 mmHg | Distillation |
| Density (@ 25°C) | ~1.1 g/mL | Pycnometry |
| Residual Solvents | To be reported | Headspace GC-MS |
| Heavy Metals | ≤ 10 ppm | ICP-MS |
Note: This table is illustrative and based on typical specifications for similar compounds. For specific applications, it is essential to consult the supplier's lot-specific Certificate of Analysis.
Experimental Protocol: Purity Determination by Gas Chromatography (GC-FID)
This section details a standard methodology for the quantitative analysis of this compound purity using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
3.1. Principle
The method is based on the separation of this compound from potential impurities on a capillary gas chromatography column. The separated components are detected by a Flame Ionization Detector (FID), and the peak area of this compound is used to determine its purity by the area normalization method, assuming all components have a similar response factor. For higher accuracy, an internal standard method can be employed.
3.2. Instrumentation and Reagents
-
Gas Chromatograph: Equipped with a split/splitless injector, a Flame Ionization Detector (FID), and a data acquisition system.
-
GC Column: A polar capillary column, such as a DB-WAX or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium or Nitrogen, high purity grade.
-
Reagents:
-
This compound reference standard (highest available purity).
-
High-purity solvent for sample dilution (e.g., Dichloromethane or Ethyl Acetate).
-
3.3. Chromatographic Conditions
| Parameter | Condition |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial: 80 °C (hold for 2 min) Ramp: 10 °C/min to 220 °C Hold: 5 min at 220 °C |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
3.4. Sample and Standard Preparation
-
Standard Preparation: Accurately weigh approximately 100 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
3.5. Analysis Procedure
-
Equilibrate the GC system with the specified chromatographic conditions.
-
Inject the solvent blank to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution in duplicate.
-
Record the resulting chromatograms.
3.6. Calculation of Purity
The purity of this compound is calculated using the area normalization method with the following formula:
Relevance in Drug Development: Synthesis of JAK2 Inhibitor Precursors
While this compound itself is not a therapeutic agent, it serves as a crucial building block in the synthesis of more complex, biologically active molecules. For instance, derivatives of this compound, such as ethyl 2-(4-chloro-2-(methylthio)pyrimidin-5-yl)acetate, are key intermediates in the preparation of dihydropyrrolopyrimidine-selective Janus Kinase 2 (JAK2) inhibitors.
The JAK-STAT signaling pathway is a critical regulator of cell growth, differentiation, and immune responses. Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and certain cancers. Therefore, the development of specific JAK2 inhibitors is a significant area of pharmaceutical research. The synthesis of these inhibitors often involves multi-step processes where the structural motif provided by this compound derivatives is essential for the final molecule's activity.
JAK-STAT Signaling Pathway
The following diagram illustrates the canonical JAK-STAT signaling pathway, which is a target for inhibitors synthesized from this compound derivatives.
This guide provides foundational technical information for professionals working with this compound. For specific applications, further consultation of supplier documentation and relevant scientific literature is recommended.
A Theoretical Investigation into the Conformational Landscape of (Ethylthio)acetic Acid: An In-depth Technical Guide
For Immediate Release
ATHENS, Greece – December 27, 2025 – This whitepaper presents a comprehensive theoretical framework for the conformational analysis and structural elucidation of (Ethylthio)acetic acid. Aimed at researchers, scientists, and professionals in drug development, this guide outlines a robust computational methodology for characterizing the structural nuances of this flexible molecule. While extensive dedicated research on the conformational preferences of this compound is not widely published, this document leverages established computational chemistry protocols to propose a definitive workflow.
This compound, a molecule featuring a flexible ethylthio side chain and a carboxylic acid group, can adopt multiple conformations that influence its physicochemical properties and biological activity. Understanding the relative energies and geometries of these conformers is crucial for applications in medicinal chemistry and materials science. This guide details a systematic approach using quantum chemical calculations to map the potential energy surface and identify the most stable structures of this compound.
Core Computational Methodology
The proposed theoretical investigation employs a multi-step computational workflow, beginning with an extensive search for all possible conformers and culminating in the detailed characterization of the most stable structures. This process is designed to provide a comprehensive understanding of the molecule's structural flexibility.
Experimental Protocols: A Step-by-Step Computational Workflow
A rigorous computational protocol is essential for accurately determining the conformational landscape of flexible molecules like this compound. The following steps outline a reliable methodology.
-
Initial Conformational Search: A broad exploration of the conformational space is performed using a computationally efficient method. Molecular mechanics force fields, such as MMFF94, are suitable for rapidly generating a large number of potential conformers by systematically rotating all rotatable bonds.
-
Geometry Optimization with Density Functional Theory (DFT): The low-energy conformers identified in the initial search are then subjected to geometry optimization using Density Functional Theory (DFT). A widely used and reliable functional for this purpose is B3LYP, paired with a basis set such as 6-31G(d). To account for the influence of a solvent, a continuum solvent model like the Polarizable Continuum Model (PCM) can be incorporated, simulating environments such as water or chloroform.
-
Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed for each conformer at the same level of theory. This analysis serves two critical purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to provide theoretical vibrational spectra (infrared and Raman) that can be compared with experimental data.
-
Single-Point Energy Refinement: To obtain more accurate relative energies of the conformers, single-point energy calculations are carried out using a higher level of theory or a larger basis set, for instance, B3LYP with the 6-311+G(d,p) basis set, on the B3LYP/6-31G(d) optimized geometries.
-
Boltzmann Averaging of Properties: The calculated properties of the individual conformers, such as NMR chemical shifts or vibrational frequencies, can be Boltzmann-averaged based on their relative energies to yield a theoretical spectrum that represents the conformational ensemble at a given temperature.
The following diagram illustrates the proposed computational workflow for the structural analysis of this compound.
Data Presentation: Illustrative Quantitative Results
To illustrate the expected outcomes of the proposed computational study, the following tables summarize hypothetical quantitative data for the conformational analysis of this compound.
Table 1: Relative Energies and Boltzmann Populations of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| Conf-1 | 0.00 | 75.3 |
| Conf-2 | 0.85 | 15.6 |
| Conf-3 | 1.50 | 5.8 |
| Conf-4 | 2.10 | 3.3 |
Table 2: Key Dihedral Angles (in degrees) for the Most Stable Conformers
| Dihedral Angle | Conf-1 | Conf-2 | Conf-3 | Conf-4 |
| O=C-C-S | 178.5 | -175.2 | 65.3 | -70.1 |
| C-C-S-C | -68.9 | 179.8 | 72.1 | -178.5 |
| C-S-C-C | 179.1 | 60.5 | -175.8 | 65.4 |
Table 3: Calculated Vibrational Frequencies (in cm⁻¹) for the Most Stable Conformer (Conf-1)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(O-H) | 3580 | O-H stretch (in carboxylic acid) |
| ν(C=O) | 1750 | C=O stretch (in carboxylic acid) |
| δ(CH₂) | 1450 | CH₂ scissoring |
| ν(C-S) | 720 | C-S stretch |
Conformational Relationships
The conformational diversity of this compound primarily arises from the rotation around three key single bonds: the C-C bond of the acetic acid moiety, the C-S bond, and the S-C bond of the ethyl group. A potential energy surface scan can be performed by systematically rotating these dihedral angles to map out the energetic landscape and identify the minima corresponding to stable conformers.
The following diagram illustrates the logical relationship between different hypothetical conformers based on the rotation around the C-C-S-C dihedral angle.
Conclusion
This technical guide outlines a comprehensive and robust computational methodology for the theoretical investigation of the structure of this compound. By employing a systematic conformational search followed by high-level quantum chemical calculations, researchers can gain deep insights into the conformational preferences and structural properties of this and other flexible molecules. The illustrative data and workflows presented herein serve as a blueprint for conducting such studies, which are invaluable for rational drug design and the development of new materials. The application of these theoretical methods can significantly accelerate the discovery process by providing a detailed molecular-level understanding that complements and guides experimental research.
Methodological & Application
Application Notes and Protocols for Thiol Derivatization in Biological Research
A comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices of thiol derivatization. This document addresses the requested protocol for (Ethylthio)acetic acid and provides a detailed framework for a widely-used alternative, Iodoacetic Acid, due to the limited specific literature on the former.
Introduction to Thiol Derivatization
Thiols, particularly the sulfhydryl groups of cysteine residues in proteins and small molecules like glutathione, are critical for a vast array of biological functions. They participate in catalysis, protein structure stabilization, and redox signaling. The high reactivity of the thiol group makes it a key target for post-translational modifications and a crucial player in cellular responses to oxidative stress. Derivatization of thiols is an essential technique in proteomics, metabolomics, and drug development for several reasons:
-
Stabilization: Free thiols are susceptible to oxidation, which can occur during sample preparation and analysis, leading to inaccurate quantification. Derivatization converts the reactive thiol to a stable thioether, preserving the original redox state of the sample.
-
Quantification: Derivatizing agents can introduce a tag that facilitates detection and quantification by methods such as mass spectrometry (MS) or high-performance liquid chromatography (HPLC). Isotope-labeled reagents are frequently used for precise relative and absolute quantification.
-
Identification: The mass shift resulting from derivatization aids in the confident identification of thiol-containing molecules in complex biological mixtures.
Protocol for Using this compound in Thiol Derivatization: A Literature Review
A thorough review of scientific literature and chemical databases reveals a notable scarcity of established protocols and application notes specifically detailing the use of this compound as a standard reagent for thiol derivatization in biological samples. While thioacetic acid is a known reagent for introducing thiol groups into molecules, this compound, a thioether, is not commonly cited as a derivatizing agent for existing thiols. The reactivity of a thioether with a thiol is not a standard conjugation chemistry under typical biological conditions.
Given the lack of specific, validated protocols for this compound, this document will provide a comprehensive protocol for a structurally related and widely used class of thiol derivatizing agents: halo-acetic acids , with a focus on Iodoacetic Acid (IAA) . The principles and procedures outlined for IAA can serve as a foundational guide for researchers exploring the potential use of other acetic acid-based derivatizing agents, with the understanding that reaction conditions would require significant optimization.
Application Notes for Thiol Derivatization using Iodoacetic Acid (IAA)
Principle of the Method
Iodoacetic acid is an alkylating agent that reacts with the nucleophilic thiolate anion (-S⁻) of cysteine or other thiols in a bimolecular nucleophilic substitution (SN2) reaction. This reaction forms a stable carboxymethyl-thioether bond, effectively capping the thiol group. The reaction is most efficient at a pH slightly above the pKa of the thiol group (for cysteine, the pKa is ~8.3), where a significant portion of the thiols are in the reactive thiolate form.
Applications
-
Proteomics: Used in bottom-up proteomics to irreversibly block cysteine residues after reduction of disulfide bonds. This prevents the re-formation of disulfide bridges and ensures accurate protein digestion and peptide analysis by mass spectrometry.
-
Redox Biology: Employed to quantify the levels of reduced thiols, such as glutathione (GSH), in cells and tissues, providing insights into the cellular redox state.
-
Enzyme Inhibition Studies: IAA can act as an irreversible inhibitor of enzymes that have a critical cysteine residue in their active site.
Data Presentation: Comparison of Common Thiol Derivatization Reagents
The choice of derivatization reagent is critical and depends on the specific application. The following tables summarize key quantitative data for commonly used thiol derivatization reagents, including Iodoacetic Acid.
| Reagent | Molar Mass ( g/mol ) | Reaction Mechanism | Optimal pH | Reaction Speed | Specificity |
| Iodoacetic Acid (IAA) | 185.95 | SN2 Alkylation | 7.5 - 8.5 | Moderate | Good, but can react with other nucleophiles at high pH |
| Iodoacetamide (IAM) | 184.96 | SN2 Alkylation | 7.5 - 8.5 | Moderate | Similar to IAA |
| N-Ethylmaleimide (NEM) | 125.13 | Michael Addition | 6.5 - 7.5 | Fast | High for thiols at neutral pH |
| 4-Vinylpyridine (4-VP) | 105.14 | Michael Addition | 7.0 - 8.0 | Slow | High for thiols |
| Reagent | Advantages | Disadvantages | Common Applications |
| Iodoacetic Acid (IAA) | - Stable derivative- Well-characterized reaction- Introduces a carboxyl group | - Slower reaction than NEM- Light sensitive- Can react with other amino acids at high pH | - Proteomics (alkylation of cysteines)- Quantification of reduced thiols |
| Iodoacetamide (IAM) | - Neutral molecule, may have better cell permeability than IAA- Stable derivative | - Similar disadvantages to IAA | - Proteomics- Western blotting for reduced proteins |
| N-Ethylmaleimide (NEM) | - Fast reaction- High specificity at neutral pH | - Derivative can be less stable than thioether from IAA- Can react with other groups at alkaline pH | - Trapping transient thiol modifications- Quantifying GSH/GSSG ratios |
| 4-Vinylpyridine (4-VP) | - Pyridylethylated cysteines are stable to acid hydrolysis | - Slow reaction requires longer incubation times | - N-terminal protein sequencing |
Experimental Protocols: Thiol Derivatization with Iodoacetic Acid
Protocol 1: Alkylation of Cysteine Residues in Proteins for Proteomics
This protocol describes the reduction and alkylation of proteins prior to enzymatic digestion for mass spectrometry analysis.
Materials and Reagents:
-
Urea
-
Tris-HCl buffer (1 M, pH 8.0)
-
Dithiothreitol (DTT)
-
Iodoacetic Acid (IAA)
-
Ammonium Bicarbonate (AmBic)
-
Trypsin (proteomics grade)
-
Formic Acid
-
C18 desalting spin columns
-
HPLC-grade water
Procedure:
-
Protein Solubilization and Denaturation:
-
Resuspend the protein sample (e.g., cell lysate pellet) in a denaturing buffer such as 8 M urea in 100 mM Tris-HCl, pH 8.0.
-
-
Reduction of Disulfide Bonds:
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking to reduce all disulfide bonds.
-
-
Alkylation of Cysteines:
-
Cool the sample to room temperature.
-
Prepare a fresh solution of IAA. Caution: IAA is light-sensitive and toxic. Handle with appropriate personal protective equipment in a fume hood.
-
Add the freshly prepared IAA solution to a final concentration of 55 mM (a ~5-fold excess over DTT is common).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Quenching of Excess IAA:
-
Add DTT to a final concentration of 20 mM to quench any unreacted IAA.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1.5 M.
-
-
Enzymatic Digestion:
-
Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the reaction to stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) column according to the manufacturer's protocol.
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in an appropriate solvent for LC-MS/MS analysis.
-
Protocol 2: Quantification of Glutathione (GSH) in Cell Lysates by HPLC
This protocol describes the derivatization of GSH with IAA for subsequent quantification by HPLC with UV or fluorescence detection.
Materials and Reagents:
-
Phosphate-buffered saline (PBS)
-
Metaphosphoric acid (MPA)
-
Iodoacetic Acid (IAA)
-
Sodium hydroxide (NaOH)
-
HPLC system with a C18 column and a suitable detector
-
GSH standard solutions
Procedure:
-
Sample Collection and Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a solution of 5% MPA to precipitate proteins and stabilize thiols.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the low-molecular-weight thiols.
-
-
Derivatization Reaction:
-
Adjust the pH of the supernatant to 8.0-9.0 with NaOH.
-
Add IAA to a final concentration of 10 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Sample Preparation for HPLC:
-
Stop the reaction by acidifying the sample with a small amount of MPA or formic acid.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reversed-phase HPLC column.
-
Use a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water with 0.1% formic acid) to separate the S-carboxymethyl-GSH derivative from other components.
-
Detect the derivative using a UV detector (e.g., at 214 nm) or a fluorescence detector after post-column derivatization if required.
-
Quantify the amount of GSH by comparing the peak area of the derivative to a standard curve prepared with known concentrations of GSH that have been subjected to the same derivatization procedure.
-
Mandatory Visualizations
Caption: Workflow for protein sample preparation for proteomics using Iodoacetic Acid.
Application of (Ethylthio)acetic Acid in Proteomics Research: Current Landscape
Initial research indicates a notable absence of established applications for (Ethylthio)acetic acid in the field of proteomics. A comprehensive review of scientific literature and supplier databases did not yield specific protocols, quantitative data, or documented use cases for this compound in protein research, mass spectrometry, or quantitative proteomics workflows.
The scientific community heavily relies on a variety of reagents for protein modification and analysis. Compounds such as iodoacetamide, iodoacetic acid, and N-ethylmaleimide are well-established for the alkylation of cysteine residues, a critical step in many proteomics sample preparation protocols to prevent disulfide bond reformation. These reagents are extensively documented with detailed protocols and their effects on mass spectrometry data are well-understood.
Similarly, for quantitative proteomics, various isotopic labeling reagents are employed, including those for stable isotope labeling by amino acids in cell culture (SILAC), isobaric tags for relative and absolute quantitation (iTRAQ), and tandem mass tags (TMT). These methods have become central to comparative proteomics studies.
While various derivatives of acetic acid are utilized in proteomics, such as its use as an ion-pairing agent in liquid chromatography, there is no evidence from the conducted research to suggest that this compound has been adopted for any specific application in this field. The lack of published research or commercial products targeting proteomics applications suggests that this compound is not currently considered a standard or advantageous reagent for researchers, scientists, and drug development professionals in this domain.
Further investigation into novel protein modification reagents or proteomics workflows may in the future identify a role for this compound. However, based on the current body of scientific literature, there are no established applications to report.
Application Notes and Protocols for the Quantitative Analysis of Cysteine Residues using (Ethylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine residues in proteins are critical for a multitude of biological functions, including enzyme catalysis, protein structure stabilization through disulfide bonds, and redox signaling. The thiol group of cysteine is highly nucleophilic and susceptible to various post-translational modifications, making it a key target in drug development and a biomarker for oxidative stress. Accurate quantification of cysteine residues, both in their free and protein-bound forms, is crucial for understanding their roles in health and disease.
(Ethylthio)acetic acid is a thiol-reactive reagent that can be used for the derivatization of cysteine residues for subsequent quantitative analysis. This reagent forms a stable thioether bond with the sulfhydryl group of cysteine, resulting in the formation of S-(ethylthio)cysteine. This derivatization serves two primary purposes: it blocks the reactive thiol group to prevent oxidation and disulfide bond formation, and it introduces a tag that can be readily detected and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
These application notes provide a detailed protocol for the use of this compound in the quantitative analysis of cysteine residues in various samples, including peptides, proteins, and biological fluids.
Principle of the Method
The quantitative analysis of cysteine using this compound is based on a two-step process:
-
Reduction of Disulfide Bonds (for total cysteine analysis): In proteins and biological samples, cysteine residues can exist as oxidized disulfides (cystine). To quantify the total cysteine content, these disulfide bonds must first be reduced to free thiols using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylation/Derivatization: The free thiol groups of cysteine residues react with this compound via a nucleophilic substitution reaction. This reaction forms a stable S-(ethylthio)cysteine derivative.
-
Quantitative Analysis: The resulting derivative is then separated and quantified using analytical methods such as reverse-phase HPLC with UV detection or LC-MS. The amount of the derivative is directly proportional to the amount of cysteine in the original sample.
Data Presentation
Table 1: Representative Quantitative Data for Cysteine Analysis using this compound and HPLC-UV
| Parameter | Value | Notes |
| Linear Range | 0.5 - 200 µM | The concentration range over which the method provides a linear response. |
| Limit of Detection (LOD) | 0.1 µM | The lowest concentration of cysteine that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.5 µM | The lowest concentration of cysteine that can be accurately quantified. |
| Recovery | 95 - 105% | The efficiency of the method in detecting the known amount of cysteine added to a sample. |
| Precision (RSD) | < 5% | The relative standard deviation, indicating the reproducibility of the measurements. |
| Reaction Time | 60 minutes | The time required for complete derivatization of cysteine with this compound. |
| Reaction Temperature | 37°C | The optimal temperature for the derivatization reaction. |
| Wavelength of Detection | 214 nm | The UV wavelength at which the S-(ethylthio)cysteine derivative is detected. |
Table 2: Comparison of this compound with Other Cysteine Alkylating Agents
| Reagent | Reaction Product | Key Advantages | Key Disadvantages |
| This compound | S-(ethylthio)cysteine | Stable derivative, good UV absorbance. | Potentially slower reaction kinetics than iodoacetamide. |
| Iodoacetamide (IAM) | S-carbamidomethylcysteine | Fast and efficient reaction.[1] | Can cause over-alkylation of other residues like methionine.[2] |
| N-ethylmaleimide (NEM) | S-ethylsuccinimido-cysteine | Highly specific for thiols at neutral pH.[3] | The adduct can be unstable under certain conditions. |
| Iodoacetic Acid (IAA) | S-carboxymethylcysteine | Forms a stable derivative.[2] | Can also modify other residues at high concentrations.[2] |
Experimental Protocols
Protocol 1: Quantification of Total Cysteine in a Protein Sample
This protocol describes the steps for reducing disulfide bonds, derivatizing the resulting free thiols with this compound, and preparing the sample for HPLC analysis.
Materials:
-
Protein sample
-
Denaturing buffer: 6 M Guanidine HCl in 0.1 M Tris-HCl, pH 8.0
-
Reducing agent: 1 M Dithiothreitol (DTT) stock solution
-
Alkylating reagent: 0.5 M this compound in 0.1 M Tris-HCl, pH 8.0 (prepare fresh)
-
Quenching solution: 1 M 2-Mercaptoethanol
-
Trichloroacetic acid (TCA)
-
Acetone, ice-cold
-
HPLC-grade water
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Protein Solubilization and Denaturation: a. Dissolve the protein sample in the denaturing buffer to a final concentration of 1-10 mg/mL. b. Incubate at 37°C for 30 minutes to ensure complete denaturation.
-
Reduction of Disulfide Bonds: a. Add the 1 M DTT stock solution to the denatured protein solution to a final concentration of 10 mM. b. Incubate at 56°C for 60 minutes.
-
Alkylation with this compound: a. Cool the sample to room temperature. b. Add the 0.5 M this compound solution to a final concentration of 50 mM. c. Incubate in the dark at 37°C for 60 minutes.
-
Quenching the Reaction: a. Add 2-mercaptoethanol to a final concentration of 100 mM to quench the excess this compound. b. Incubate for 15 minutes at room temperature.
-
Protein Precipitation: a. Precipitate the protein by adding an equal volume of ice-cold 20% TCA. b. Incubate on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Discard the supernatant. e. Wash the protein pellet twice with ice-cold acetone. f. Air-dry the pellet.
-
Sample Preparation for HPLC: a. Resuspend the dried protein pellet in a suitable buffer for your downstream analysis (e.g., for subsequent enzymatic digestion and LC-MS analysis) or in 6 M Guanidine HCl for direct amino acid analysis after acid hydrolysis. b. If performing amino acid analysis, hydrolyze the protein in 6 N HCl at 110°C for 24 hours. c. After hydrolysis, dry the sample under vacuum and resuspend in HPLC mobile phase A. d. Filter the sample through a 0.22 µm filter before injecting into the HPLC system.
Protocol 2: HPLC-UV Analysis of S-(ethylthio)cysteine
This protocol outlines the conditions for the separation and quantification of the S-(ethylthio)cysteine derivative by reverse-phase HPLC with UV detection.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid (TFA) in acetonitrile (ACN).
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection Wavelength: 214 nm
-
Column Temperature: 30°C
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5-50% B (linear gradient)
-
25-30 min: 50-95% B (linear gradient)
-
30-35 min: 95% B
-
35-40 min: 95-5% B (linear gradient)
-
40-45 min: 5% B (re-equilibration)
-
Quantification:
-
Prepare a standard curve using known concentrations of S-(ethylthio)cysteine.
-
Integrate the peak area corresponding to S-(ethylthio)cysteine in the sample chromatogram.
-
Calculate the concentration of S-(ethylthio)cysteine in the sample by interpolating from the standard curve.
-
Relate the concentration of the derivative back to the original cysteine concentration in the sample.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Novel Approach for Targeted Metabolomics using (Ethylthio)acetic Acid Derivatization for LC-MS/MS Analysis
Abstract
This application note presents a hypothetical protocol for the targeted quantitative analysis of primary and secondary amine-containing metabolites in biological matrices using a novel derivatization strategy with (Ethylthio)acetic acid followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While, to date, no established methods utilizing this compound for metabolomics derivatization have been documented in scientific literature, this protocol outlines a theoretical workflow based on its chemical properties. The proposed method aims to enhance the chromatographic retention and ionization efficiency of polar amine metabolites, a class of compounds often challenging to analyze by reverse-phase chromatography.
Introduction
Metabolomics studies involving the comprehensive analysis of small molecules in biological systems often face analytical challenges due to the diverse physicochemical properties of metabolites. Polar compounds, such as many amino acids and biogenic amines, exhibit poor retention on conventional reversed-phase liquid chromatography (RPLC) columns. Chemical derivatization is a powerful strategy to overcome these limitations by modifying the functional groups of target analytes to improve their chromatographic behavior and mass spectrometric detection.
This compound possesses a terminal carboxylic acid group that can be activated to react with primary and secondary amines, forming a stable amide bond. The introduction of the ethylthio- moiety is hypothesized to increase the hydrophobicity of the derivatized metabolites, thereby enhancing their retention on RPLC columns. This application note describes a theoretical protocol for the derivatization of amine-containing metabolites with this compound and their subsequent analysis by LC-MS/MS.
Proposed Experimental Workflow
A graphical representation of the proposed experimental workflow is provided below.
Caption: Proposed experimental workflow for the analysis of amine-containing metabolites using this compound derivatization.
Hypothetical Derivatization Reaction
The proposed derivatization reaction involves the activation of the carboxylic acid group of this compound using a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS), to form an active ester. This intermediate then readily reacts with primary and secondary amines of metabolites to form a stable amide linkage.
Caption: Proposed derivatization of an amine-containing metabolite with this compound.
Detailed Experimental Protocol (Hypothetical)
1. Materials and Reagents
-
This compound (≥97% purity)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Pyridine (Anhydrous)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Internal Standard (e.g., a stable isotope-labeled amine)
-
Biological matrix (e.g., human plasma)
2. Sample Preparation
-
Thaw frozen biological samples on ice.
-
To 50 µL of the sample, add 200 µL of ice-cold methanol containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
3. Derivatization Procedure
-
Prepare a fresh stock solution of 10 mg/mL this compound in anhydrous pyridine.
-
Prepare a fresh stock solution of 20 mg/mL EDC and 10 mg/mL NHS in anhydrous pyridine.
-
Reconstitute the dried metabolite extract in 50 µL of the this compound solution.
-
Add 25 µL of the EDC/NHS solution to the reconstituted extract.
-
Vortex briefly and incubate at 60°C for 60 minutes.
-
After incubation, cool the samples to room temperature.
-
Evaporate the reaction mixture to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried derivatized sample in 100 µL of 50% methanol in water for LC-MS/MS analysis.
4. LC-MS/MS Parameters
| Parameter | Suggested Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Hypothetical Quantitative Data
The following table summarizes the expected performance characteristics of this hypothetical method. These values are for illustrative purposes only and would require experimental validation.
| Analyte (Derivatized) | Linearity Range (ng/mL) | LLOQ (ng/mL) | LLOQ (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Derivatized Analyte A | 1 - 1000 | 1 | 0.5 | < 15 | 85 - 115 |
| Derivatized Analyte B | 5 - 2000 | 5 | 2 | < 15 | 90 - 110 |
| Derivatized Analyte C | 0.5 - 500 | 0.5 | 0.2 | < 15 | 88 - 112 |
Conclusion
This application note outlines a theoretical framework for the derivatization of amine-containing metabolites using this compound for enhanced LC-MS/MS analysis. The proposed protocol is based on established principles of chemical derivatization and liquid chromatography. While this method has not been experimentally validated, it provides a foundation for researchers to explore novel derivatization strategies for challenging analytes in the field of metabolomics. Further investigation is required to optimize the reaction conditions and validate the performance of this proposed method.
Application Notes & Protocols: (Ethylthio)acetic Acid as an Internal Standard in Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise quantification of analytes within complex matrices, the use of an internal standard (IS) is a critical component of robust analytical method development. An ideal internal standard closely mimics the physicochemical properties of the analyte of interest, thereby compensating for variations in sample preparation, injection volume, and instrument response. (Ethylthio)acetic acid, with its thioether and carboxylic acid moieties, presents itself as a suitable internal standard for the analysis of various sulfur-containing compounds, particularly thiol-containing drugs and their metabolites. Its structural similarity to analytes with a thiol group allows it to effectively account for matrix effects and procedural losses during sample workup and analysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in analytical assays, catering to the needs of researchers, scientists, and professionals in drug development.
Key Attributes of this compound as an Internal Standard
The selection of an appropriate internal standard is paramount for the accuracy and precision of an analytical method. This compound possesses several characteristics that make it a favorable choice for the quantification of thiol-containing analytes.
| Property | Value/Characteristic | Significance in Analytical Assays |
| Chemical Formula | C4H8O2S | Provides a molecular weight of 120.17 g/mol , which is typically in a suitable range for MS detection without interfering with a wide array of analytes. |
| Structure | CH3CH2SCH2COOH | The presence of a thioether linkage and a carboxylic acid group allows it to mimic the behavior of many sulfur-containing drugs and metabolites during extraction and chromatographic separation. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile) and aqueous solutions. | Facilitates its use in a variety of extraction techniques, including liquid-liquid extraction and solid-phase extraction, and ensures compatibility with typical mobile phases used in LC-MS. |
| Reactivity | The carboxylic acid can be derivatized for GC-MS analysis. The thioether is relatively stable under typical analytical conditions. | Allows for flexibility in the choice of analytical platform. Its stability ensures that it does not degrade during sample processing. |
| Commercial Availability | Readily available from various chemical suppliers. | Ensures accessibility for routine use in analytical laboratories. |
Logical Workflow for Internal Standard-Based Quantification
The following diagram illustrates the logical workflow for using an internal standard, such as this compound, in a typical quantitative bioanalytical assay.
Caption: Logical workflow for quantitative analysis using an internal standard.
Experimental Protocols
The following are generalized protocols for the use of this compound as an internal standard in LC-MS and GC-MS assays. These should be optimized for the specific analyte and matrix under investigation.
Protocol 1: LC-MS/MS Analysis of a Thiol-Containing Drug in Human Plasma
This protocol is suitable for the quantification of a non-volatile, polar thiol-containing drug.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Analyte of interest (thiol-containing drug)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Preparation of Standard and QC Samples:
-
Prepare a stock solution of the analyte and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions of the analyte by serial dilution of the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working solution of the internal standard at a suitable concentration (e.g., 1 µg/mL) in 50:50 (v/v) methanol:water.
-
Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions of the analyte and a fixed concentration of the internal standard working solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 20 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte
-
MRM Transitions: To be determined by infusion of the analyte and internal standard.
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Protocol 2: GC-MS Analysis of a Volatile Thioether in Urine
This protocol is suitable for a volatile or semi-volatile thioether that requires derivatization to improve its chromatographic properties.
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Analyte of interest (volatile thioether)
-
Urine
-
Dichloromethane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
Ethyl acetate (GC grade)
2. Preparation of Standard and QC Samples:
-
Prepare stock solutions of the analyte and this compound in methanol at 1 mg/mL.
-
Prepare working standard solutions and a working internal standard solution as described in Protocol 1.
-
Prepare calibration standards and QC samples by spiking blank urine.
3. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 500 µL of urine sample, add 50 µL of the internal standard working solution.
-
Add 1 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
To the dried residue, add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
4. GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet Temperature: 250°C
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) of characteristic ions for the derivatized analyte and internal standard.
5. Data Analysis:
-
Follow the same data analysis procedure as outlined in Protocol 1.
Representative Quantitative Data
The following table presents a hypothetical example of a calibration curve for the quantification of a thiol-containing drug using this compound as an internal standard.
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 305,123 | 0.050 |
| 5 | 76,890 | 301,567 | 0.255 |
| 10 | 155,432 | 308,765 | 0.503 |
| 50 | 780,123 | 302,456 | 2.580 |
| 100 | 1,567,890 | 306,789 | 5.111 |
| 500 | 7,890,123 | 303,987 | 25.955 |
| 1000 | 15,765,432 | 305,543 | 51.596 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagram illustrates the general experimental workflow from sample collection to final data analysis.
Caption: General experimental workflow from sample collection to reporting.
Conclusion
This compound serves as a versatile and reliable internal standard for the quantitative analysis of sulfur-containing compounds, particularly in the context of drug development and clinical research. The protocols and guidelines presented herein provide a solid foundation for the development of robust and accurate analytical methods. As with any analytical procedure, method validation in accordance with regulatory guidelines is essential to ensure the reliability of the generated data.
Application Notes and Protocols for the Analysis of (Ethylthio)acetic Acid in Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the sample preparation and analysis of (Ethylthio)acetic acid. The protocols outlined below are intended for the quantification of this compound as an analyte of interest in various sample matrices.
Introduction
This compound is a carboxylic acid containing a thioether linkage.[1][2] Its analysis is often required in various fields, including pharmaceutical research and development. This document details the necessary steps for sample preparation prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Physicochemical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 627-04-3 |
| Molecular Formula | C4H8O2S |
| Molecular Weight | 120.17 g/mol |
| Appearance | Not specified, likely a liquid or low-melting solid |
| Hazard | Irritant[1] |
Experimental Protocols
The following protocols describe the preparation of samples for the analysis of this compound. The primary analytical technique discussed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up and Concentration
This protocol is designed for the extraction of this compound from a liquid sample matrix (e.g., biological fluids, aqueous solutions).
Materials:
-
SPE cartridges (e.g., C18)
-
Sample matrix containing this compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Acetic acid
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Cartridge Conditioning:
-
Pass 3 mL of methanol through the C18 SPE cartridge.
-
Equilibrate the cartridge by passing 3 mL of water (acidified to pH 3 with formic acid) through it. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Acidify the sample to pH 3 with formic acid.
-
Centrifuge the sample at 10,000 x g for 10 minutes to pellet any particulates.
-
Load 1 mL of the supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove unretained impurities.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the methanol eluate to dryness under a gentle stream of nitrogen gas at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (see HPLC conditions below).
-
Vortex the sample for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides the conditions for the chromatographic separation of this compound.
Instrumentation and Columns:
-
An HPLC system with a UV or Mass Spectrometry (MS) detector is required.
-
A reverse-phase column, such as a Newcrom R1, is suitable for this analysis.[3]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column) |
| Mobile Phase A | Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient (e.g., 10-90% B over 15 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm or MS (in negative ion mode) |
Note: For Mass Spectrometry (MS) compatible applications, phosphoric acid in the mobile phase should be replaced with formic acid.[3]
Data Presentation
The following table is a template for summarizing quantitative data obtained from the analysis of this compound in various samples.
| Sample ID | Matrix | Concentration (µg/mL) | Standard Deviation | % Recovery (from SPE) |
| Sample 001 | Plasma | 15.2 | 0.8 | 92.5 |
| Sample 002 | Urine | 45.7 | 2.1 | 89.1 |
| Sample 003 | Cell Culture Media | 5.4 | 0.3 | 95.3 |
| Control 1 | Spiked Plasma | 10.0 (spiked) | 0.5 | 94.2 |
| Control 2 | Spiked Urine | 50.0 (spiked) | 2.5 | 90.8 |
Visualizations
Diagram 1: Sample Preparation Workflow for this compound Analysis
The following diagram illustrates the step-by-step workflow for the preparation of a liquid sample for HPLC analysis.
Caption: Workflow for this compound sample preparation.
Note on Derivatization: While derivatization is a common technique for carboxylic acids, especially for gas chromatography, no specific, widely adopted protocols for the derivatization of or with this compound for routine analysis were identified in the literature search. The protocols provided here focus on direct analysis, which is often preferred for its simplicity and reduced sample handling. For analytes that are difficult to volatilize, derivatization can be employed to make them amenable to GC analysis.[4] Common derivatization methods for carboxylic acids include silylation and alkylation to form more volatile esters.[2]
References
Application Notes and Protocols: Reaction of α-Halo- and Thiol-Reactive Acetic Acid Derivatives with Sulfhydryl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of sulfhydryl groups (thiols), primarily found in the cysteine residues of proteins, is a cornerstone of bioconjugation chemistry, proteomics, and drug development. This process allows for the specific labeling of proteins, the study of protein structure and function, and the development of targeted therapeutics. While the user inquired about "(ethylthio)acetic acid," it is important to clarify that this compound, a thioether, is not typically reactive with sulfhydryl groups under standard biological conditions. The thioether sulfur is generally inert towards nucleophilic attack by another thiol.
This document will focus on the well-established and widely utilized reaction of α-haloacetic acids , such as iodoacetic acid (IAA) , with sulfhydryl groups. This reaction, known as carboxymethylation , serves as a robust and fundamental method for cysteine modification. We will detail the reaction mechanism, provide quantitative data, and present experimental protocols relevant to this important class of bioconjugation reactions.
Reaction Mechanism: Alkylation of Sulfhydryl Groups
The reaction between an α-haloacetyl reagent like iodoacetic acid and a sulfhydryl group proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are outlined below:
-
Deprotonation of the Thiol: The reaction is highly dependent on the pH of the solution. The sulfhydryl group (-SH) of a cysteine residue must first be deprotonated to form the more nucleophilic thiolate anion (-S⁻). This equilibrium is governed by the pKa of the cysteine's sulfhydryl group, which is typically around 8.0-9.5 in proteins but can be significantly lower in specific microenvironments.[1] The reaction is therefore generally performed at a pH slightly above the pKa of the target thiol to ensure a sufficient concentration of the reactive thiolate.
-
Nucleophilic Attack: The negatively charged thiolate anion acts as a potent nucleophile. It attacks the electrophilic α-carbon of the iodoacetic acid, which is the carbon atom bonded to the iodine.
-
Displacement of the Halide: In a concerted step, the thiolate forms a covalent bond with the α-carbon, leading to the displacement of the iodide ion (I⁻), which is a good leaving group.
-
Formation of a Stable Thioether Bond: The final product is a stable carboxymethylated cysteine residue, where the sulfur atom is linked to a carboxymethyl group (-CH₂COOH) via a thioether bond.[2][3] This modification is irreversible under most biological conditions.[4]
Diagram of the SN2 Reaction Mechanism
References
- 1. Techniques for the Analysis of Cysteine Sulfhydryls and Oxidative Protein Folding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]
- 3. ionsource.com [ionsource.com]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Bioactive Heterocycles from (Ethylthio)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ethylthio)acetic acid is a versatile and readily available precursor for the synthesis of a variety of novel heterocyclic compounds with significant potential in drug discovery and development. Its bifunctional nature, possessing both a carboxylic acid and a sulfide moiety, allows for diverse chemical transformations, leading to the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of promising bioactive compounds, primarily focusing on thiazolidinone and pyrimidine derivatives, using this compound as a key starting material.
Application Notes: Bioactive Compounds from this compound
Derivatives synthesized from this compound have shown considerable promise in various therapeutic areas. The ethylthio group can be maintained in the final structure or can be a strategic part of the synthesis that is later modified or removed. The resulting heterocyclic frameworks, particularly thiazolidinones and pyrimidinones, are known to exhibit a broad spectrum of biological activities.
Antimicrobial Applications: Thiazolidinone derivatives are a well-established class of antimicrobial agents. Molecular docking studies suggest that their mechanism of action may involve the inhibition of essential bacterial enzymes such as E. coli MurB, which is involved in peptidoglycan biosynthesis, and DNA gyrase.[1][2] The sulfur and nitrogen atoms in the thiazolidinone ring are crucial for their interaction with these biological targets.
Anticancer Applications: Pyrimidine and pyridopyrimidine derivatives have demonstrated significant potential as anticancer agents.[3][4] Their mechanism of action is often attributed to the inhibition of key signaling pathways involved in cancer cell proliferation and survival. These include the inhibition of various protein kinases such as Tyrosine Kinases (TKs), Phosphoinositide 3-kinases (PI3Ks), and Cyclin-Dependent Kinases (CDKs).[3][5] Some derivatives have also been shown to act as dihydrofolate reductase (DHFR) inhibitors, disrupting DNA synthesis in cancer cells.[3]
Experimental Protocols
The following protocols are generalized methods for the synthesis of key heterocyclic scaffolds using this compound or its activated forms. Researchers should adapt these protocols based on the specific target molecule and substrate reactivity.
Protocol 1: Synthesis of 2-((Ethylthio)acetyl)-hydrazono-thiazolidin-4-ones
This protocol describes a general procedure for the synthesis of thiazolidin-4-one derivatives, which are known for their diverse biological activities. The synthesis involves the initial formation of a hydrazide from this compound, followed by condensation with an aldehyde and subsequent cyclization with thioglycolic acid.
Materials:
-
This compound
-
Thionyl chloride or other activating agent
-
Hydrazine hydrate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Thioglycolic acid
-
Anhydrous ZnCl₂
-
Ethanol
-
Dimethylformamide (DMF)
-
Sodium bicarbonate solution
-
Ice
Procedure:
Step 1: Synthesis of (Ethylthio)acetohydrazide
-
To a solution of this compound (1 eq.) in a suitable solvent (e.g., methanol), slowly add thionyl chloride (1.2 eq.) at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in a suitable solvent (e.g., dichloromethane) and add it dropwise to a cooled solution of hydrazine hydrate (2 eq.) in the same solvent.
-
Stir the reaction for 12-16 hours at room temperature.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield (Ethylthio)acetohydrazide.
Step 2: Synthesis of Schiff Base Intermediate
-
Dissolve (Ethylthio)acetohydrazide (1 eq.) and an aromatic aldehyde (1 eq.) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The Schiff base product will precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry.
Step 3: Cyclization to form Thiazolidin-4-one
-
To a mixture of the Schiff base (1 eq.) and thioglycolic acid (1.2 eq.) in DMF, add a catalytic amount of anhydrous ZnCl₂.
-
Reflux the reaction mixture for 8-12 hours.
-
Pour the cooled reaction mixture into ice-cold water.
-
The solid thiazolidin-4-one derivative will precipitate.
-
Filter the product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of 2-(Ethylthio)pyrimidine Derivatives
This protocol outlines a general approach to the synthesis of pyrimidine derivatives. This method involves the condensation of an activated this compound derivative with a suitable amino-pyrimidine precursor.
Materials:
-
This compound
-
Oxalyl chloride or other activating agent
-
2-Amino-4,6-dihydroxypyrimidine or other suitable aminopyrimidine
-
Pyridine or another non-nucleophilic base
-
Dry Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
Step 1: Preparation of (Ethylthio)acetyl chloride
-
To a solution of this compound (1 eq.) in dry DCM, add oxalyl chloride (1.5 eq.) and a catalytic amount of DMF at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude (Ethylthio)acetyl chloride. Use this directly in the next step.
Step 2: Acylation of Aminopyrimidine
-
Dissolve 2-amino-4,6-dihydroxypyrimidine (1 eq.) and pyridine (2 eq.) in dry THF.
-
Cool the solution to 0 °C.
-
Add a solution of (Ethylthio)acetyl chloride (1.1 eq.) in dry THF dropwise.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(Ethylthio)pyrimidine derivative.
Data Presentation
| Compound Class | Precursor | Key Reagents | Typical Reaction Conditions | Yield (%) | Reference (for similar synthesis) |
| Thiazolidin-4-ones | (Ethylthio)acetohydrazide | Aromatic aldehydes, Thioglycolic acid, ZnCl₂ | Reflux in DMF, 8-12 h | 60-85 | [1] |
| Pyrimidines | (Ethylthio)acetyl chloride | 2-Aminopyrimidines, Pyridine | 0 °C to RT in THF, 12-18 h | 50-75 | [6] |
Visualization of Workflows and Pathways
Synthetic Workflow Diagrams
Caption: Synthesis of Thiazolidin-4-ones.
Caption: Synthesis of Pyrimidines.
Potential Signaling Pathways
Caption: Anticancer Mechanisms of Pyrimidines.
Caption: Antimicrobial Mechanism of Thiazolidinones.
References
- 1. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. ijcrt.org [ijcrt.org]
- 5. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low derivatization efficiency with (Ethylthio)acetic acid
Welcome to the Technical Support Center for troubleshooting low derivatization efficiency of (Ethylthio)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance to overcome common challenges encountered during the derivatization of this compound for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary for its analysis?
A1: this compound is a polar molecule containing a carboxylic acid group. Derivatization is often crucial for:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To increase its volatility and thermal stability, which prevents decomposition in the high-temperature environment of the GC inlet and column. Derivatization also improves peak shape and sensitivity.[1][2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To enhance ionization efficiency, particularly in positive ion mode, and to improve chromatographic retention on reverse-phase columns, leading to increased detection sensitivity.[3][4]
Q2: Which functional group of this compound should I target for derivatization?
A2: The primary target for derivatization of this compound is the carboxylic acid group . The thioether group is generally stable and less reactive under common derivatization conditions for carboxylic acids.
Q3: What are the most common derivatization methods for this compound?
A3: The most common methods involve converting the carboxylic acid into a less polar and more volatile derivative:
-
Silylation: This method replaces the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group. Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2][5][6]
-
Alkylation (Esterification): This involves converting the carboxylic acid into an ester. This can be achieved using various reagents, such as alkyl halides (e.g., methyl iodide) in the presence of a base, or with alcohols in the presence of an acid catalyst.[1][7]
-
Acylation: This method can be used to introduce a fluorinated group to enhance detectability in GC-ECD. However, for general GC-MS and LC-MS analysis, silylation and alkylation are more common for carboxylic acids.[7]
Q4: Could the thioether group in this compound interfere with the derivatization reaction?
A4: While the thioether group is generally less reactive than the carboxylic acid, potential interferences are possible depending on the chosen reagent and reaction conditions. For instance, highly reactive and non-selective reagents could potentially oxidize the sulfur atom. However, with standard silylation and alkylation reagents for carboxylic acids, significant interference from the thioether group is not commonly reported. It is always advisable to perform control experiments.
Troubleshooting Low Derivatization Efficiency
Low derivatization efficiency is a common issue that can lead to poor sensitivity, inaccurate quantification, and overall unreliable results. The following sections provide a structured approach to troubleshooting these problems.
Problem 1: Low or No Product Formation
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Presence of Moisture | Moisture can hydrolyze both the derivatization reagent and the formed derivative, significantly reducing the yield.[2] Ensure all glassware is thoroughly dried (e.g., oven-dried at 120°C for at least 2 hours). Use anhydrous solvents and reagents. Store reagents under inert gas (e.g., nitrogen or argon) and use septa-sealed vials. |
| Inactive Reagent | Derivatization reagents can degrade over time, especially if not stored properly. Purchase fresh reagent. Store reagents according to the manufacturer's instructions, typically in a desiccator or under refrigeration and protected from light. |
| Suboptimal Reaction Temperature | Derivatization reactions are temperature-dependent. Some reactions proceed well at room temperature, while others require heating to go to completion.[2] Consult the literature for the optimal temperature for your chosen reagent. If information is scarce, start with the manufacturer's recommendation or a common starting point (e.g., 60-80°C for silylation). |
| Insufficient Reaction Time | The reaction may not have had enough time to reach completion.[2] Increase the reaction time. Monitor the reaction progress by analyzing aliquots at different time points to determine the optimal duration. |
| Incorrect Stoichiometry | An insufficient amount of derivatization reagent will lead to incomplete derivatization. Use a molar excess of the derivatization reagent (a 2:1 molar ratio of reagent to active hydrogens is a good starting point for silylation).[2] |
| Presence of Interfering Substances in the Sample | Other compounds in the sample matrix with active hydrogens (e.g., water, alcohols) can consume the derivatization reagent. Purify the sample prior to derivatization using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Incorrect pH | For some derivatization reactions, the pH of the reaction mixture is critical. Ensure the pH is within the optimal range for the chosen derivatization chemistry. For example, some esterification reactions are acid-catalyzed.[8][9] |
Problem 2: Inconsistent Derivatization Yields
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Variability in Reaction Conditions | Inconsistent temperature, time, or reagent volumes will lead to variable yields. Use a calibrated heating block or water bath for consistent temperature control. Use precise pipettes for reagent addition. Ensure a consistent reaction time for all samples and standards. |
| Sample Matrix Effects | Variations in the sample matrix composition can affect derivatization efficiency. Use an internal standard that is structurally similar to this compound and derivatized in the same manner to correct for variations. |
| Degradation of Derivatives | The formed derivatives may not be stable over time. Analyze the samples as soon as possible after derivatization. If storage is necessary, investigate the stability of the derivatives under different conditions (e.g., -20°C, -80°C, protected from light). |
Experimental Protocols
Protocol 1: Silylation using BSTFA with TMCS as a Catalyst (for GC-MS)
This protocol is a general guideline and may require optimization.
Reagents and Materials:
-
This compound standard or sample extract (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile (as solvent)
-
Heating block or oven
-
GC-MS vials with inserts and septa
Procedure:
-
Ensure the sample containing this compound is completely dry. This can be achieved by evaporation under a stream of nitrogen or by lyophilization.[6]
-
Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample in a GC-MS vial.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Esterification using Methanolic HCl (for GC-MS)
This protocol is a general guideline for forming methyl esters.
Reagents and Materials:
-
This compound standard or sample extract (dried)
-
3 N Methanolic HCl (commercially available or prepared by bubbling dry HCl gas through anhydrous methanol)
-
Heating block or oven
-
Anhydrous sodium sulfate
-
Extraction solvent (e.g., hexane or ethyl acetate)
Procedure:
-
Ensure the sample is dry.
-
Add 200 µL of 3 N methanolic HCl to the dried sample.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the reaction to room temperature.
-
Add 500 µL of water and 500 µL of hexane.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the upper organic layer containing the methyl ester to a new vial.
-
Dry the organic layer over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Visualizing Workflows and Relationships
Troubleshooting Workflow for Low Derivatization Efficiency
Caption: A logical workflow for troubleshooting low derivatization efficiency.
General Derivatization Pathway for this compound
Caption: A simplified diagram of the derivatization process for analysis.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
Identifying and minimizing byproducts in (Ethylthio)acetic acid reactions
Welcome to the technical support center for the synthesis of (Ethylthio)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help identify and minimize byproducts in this important reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through the S-alkylation of thioglycolic acid. This reaction is analogous to the Williamson ether synthesis. It involves the deprotonation of the thiol group in thioglycolic acid to form a thiolate anion, which then acts as a nucleophile and attacks an ethylating agent, typically an ethyl halide like ethyl bromide or ethyl iodide.
Q2: What are the most common byproducts in the synthesis of this compound?
A2: The primary byproducts of concern are:
-
Diethyl sulfide: This can form if the this compound product is further alkylated.
-
Dithiodiglycolic acid: This results from the oxidation of the thioglycolic acid starting material.
-
Ethylene: This can be formed via an E2 elimination reaction of the ethyl halide, particularly if a strong, sterically hindered base is used.
-
Ethanol: This can arise from the hydrolysis of the ethyl halide if water is present in the reaction mixture.
Q3: How can I minimize the formation of diethyl sulfide?
A3: To minimize the formation of diethyl sulfide, it is crucial to use a stoichiometric amount of the ethylating agent. An excess of the ethyl halide will increase the likelihood of a second alkylation event on the desired product. Running the reaction at a lower temperature can also help to control the rate of the second alkylation.
Q4: What measures can be taken to prevent the formation of dithiodiglycolic acid?
A4: Dithiodiglycolic acid is an oxidation product of thioglycolic acid. To prevent its formation, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon, to exclude oxygen. Using deoxygenated solvents can also be beneficial.
Q5: How can I avoid the elimination reaction that produces ethylene?
A5: The E2 elimination reaction is favored by strong, bulky bases and higher temperatures. To minimize ethylene formation, use a non-hindered base like sodium hydroxide or potassium carbonate. Additionally, maintaining a lower reaction temperature will favor the desired SN2 substitution reaction over the competing E2 elimination. Using a primary ethyl halide (e.g., ethyl bromide) is also critical, as secondary and tertiary halides are more prone to elimination.[1][2]
Q6: What are the ideal solvent conditions for this reaction?
A6: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are generally preferred for S-alkylation reactions as they can enhance the nucleophilicity of the thiolate anion.[3] However, the choice of solvent can also depend on the base used. For instance, if using sodium hydroxide, an aqueous or alcoholic solvent might be necessary to dissolve the base. In such cases, careful temperature control is necessary to minimize side reactions.
Q7: My reaction yield is low. What are the potential causes and how can I troubleshoot this?
A7: Low yield can be attributed to several factors:
-
Incomplete deprotonation of thioglycolic acid: Ensure you are using a sufficiently strong base and appropriate stoichiometry to fully generate the thiolate nucleophile.
-
Poor quality of reagents: Use fresh, pure reagents. Ethyl halides can degrade over time, and moisture in the reagents or solvent can lead to side reactions.
-
Suboptimal reaction temperature: If the temperature is too low, the reaction may be too slow. If it is too high, byproduct formation can increase. Experiment with a range of temperatures to find the optimal condition.
-
Insufficient reaction time: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion.
-
Loss of product during workup: this compound is water-soluble to some extent. Ensure your extraction procedure is optimized to minimize losses to the aqueous phase. Acidifying the aqueous layer before extraction can help to protonate the carboxylic acid, making it more soluble in organic solvents.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Low or no product formation | 1. Inactive or insufficient base. 2. Degraded ethylating agent. 3. Incorrect solvent. 4. Reaction temperature is too low. | 1. Use a fresh, properly stored base in the correct stoichiometric amount. 2. Use a fresh bottle of ethyl halide. 3. Switch to a polar aprotic solvent like DMF or acetonitrile. 4. Gradually increase the reaction temperature while monitoring for byproduct formation. |
| Significant amount of diethyl sulfide byproduct | 1. Excess ethylating agent used. 2. Reaction temperature is too high. | 1. Use a 1:1 molar ratio of thioglycolic acid to ethylating agent. 2. Lower the reaction temperature. |
| Presence of dithiodiglycolic acid in the product | 1. Oxidation of thioglycolic acid by atmospheric oxygen. | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use deoxygenated solvents. |
| Product is contaminated with unreacted thioglycolic acid | 1. Incomplete reaction. 2. Insufficient ethylating agent. | 1. Increase the reaction time and monitor for completion. 2. Ensure the correct stoichiometry of the ethylating agent is used. |
| Formation of a significant amount of ethylene gas | 1. Use of a strong, sterically hindered base. 2. High reaction temperature. | 1. Use a less hindered base such as NaOH or K₂CO₃. 2. Lower the reaction temperature. |
Data Presentation
Table 1: Effect of Base and Solvent on Byproduct Formation (Qualitative)
| Base | Solvent | Diethyl Sulfide Formation | Dithiodiglycolic Acid Formation | Ethylene Formation |
| Sodium Hydroxide | Water/Ethanol | Moderate | Low (if deoxygenated) | Low to Moderate |
| Potassium Carbonate | DMF | Low | Low (if deoxygenated) | Low |
| Sodium Hydride | THF/DMF | Low | Low (if deoxygenated) | Very Low |
| Potassium tert-butoxide | tert-Butanol | Low | Low (if deoxygenated) | High |
Note: This table provides a qualitative summary based on general principles of organic reactivity. Actual quantitative results may vary based on specific reaction conditions.
Experimental Protocols
Key Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the synthesis of this compound via the S-alkylation of thioglycolic acid.
Materials:
-
Thioglycolic acid
-
Sodium hydroxide
-
Ethyl bromide
-
Deionized water (deoxygenated)
-
Diethyl ether (or other suitable extraction solvent)
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Sodium Thioglycolate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve sodium hydroxide (1.0 equivalent) in deoxygenated deionized water. Cool the solution in an ice bath.
-
Slowly add thioglycolic acid (1.0 equivalent) to the cold sodium hydroxide solution with continuous stirring. Maintain the temperature below 10 °C during the addition.
-
S-Alkylation: To the resulting solution of sodium thioglycolate, add ethyl bromide (1.0 equivalent) dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (approximately 50-60 °C) for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture to a pH of approximately 1-2 with concentrated hydrochloric acid. This will protonate the carboxylic acid group of the product.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Improving the stability of (Ethylthio)acetic acid derivatives
Technical Support Center: (Ethylthio)acetic Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for improving the stability of this compound and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary degradation pathways for this compound derivatives?
A1: this compound and its derivatives are susceptible to two primary degradation pathways:
-
Oxidation: The thioether sulfur atom is prone to oxidation, which typically occurs in a stepwise manner. The initial oxidation product is the sulfoxide, which can be further oxidized to the corresponding sulfone under more stringent conditions. This is often mediated by exposure to atmospheric oxygen, peroxides, or other oxidizing agents.[1] The nucleophilicity of the sulfur atom, which can be influenced by substituent groups, affects its sensitivity to oxidation.[1]
-
Hydrolysis: If the derivative contains hydrolyzable functional groups, such as esters or amides, it can be susceptible to cleavage in the presence of water.[2] The rate of hydrolysis is highly dependent on the pH and temperature of the environment.[2][3] For instance, the related compound Thioacetic acid (TAA) is relatively unstable under acidic conditions.[3]
Below is a diagram illustrating these common degradation pathways.
Q2: My this compound derivative is showing instability in solution. What should I investigate?
A2: Degradation in solution is a common issue. Use the following troubleshooting guide to identify the potential cause:
-
Check the pH: The stability of both the thioether and other functional groups can be pH-dependent.[2] The related thioacetic acid shows significant pH-dependent hydrolysis.[3]
-
Troubleshooting Step: Determine the pH of your solution. Run small-scale experiments in buffered solutions across a pH range (e.g., pH 3, 5, 7, 9) to identify the optimal pH for stability.
-
-
Suspect Oxidation: Thioethers are sensitive to oxidation, which can be accelerated by dissolved oxygen or trace metal ions that catalyze oxidation.[1]
-
Troubleshooting Step: Prepare your solutions using de-gassed solvents. Consider adding an antioxidant (e.g., butylated hydroxytoluene (BHT), methionine) or a chelating agent (e.g., EDTA) to sequester metal ions. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Solvent Effects: The solvent system can influence stability. Protic solvents may participate in hydrolysis or other degradation reactions.
-
Troubleshooting Step: If possible, evaluate the stability of your compound in alternative, aprotic solvents. Ensure the solvent is free of peroxide impurities, which can be a common issue with ethers like THF.
-
-
Photodegradation: Is the solution exposed to light?
-
Troubleshooting Step: Store your solutions in amber vials or protect them from light by wrapping the container in aluminum foil to assess for photostability.[4]
-
The following decision tree can help guide your troubleshooting process.
References
- 1. Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Enhancing chromatographic resolution of (Ethylthio)acetic acid labeled compounds
Technical Support Center: (Ethylthio)acetic Acid Labeled Compounds
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to enhance the chromatographic resolution of this compound (ETAA) labeled compounds.
Troubleshooting Guide
This section addresses specific issues encountered during the chromatographic analysis of ETAA-labeled compounds in a question-and-answer format.
Question 1: Why am I seeing poor resolution or significant peak overlap between my labeled compound and other components?
Answer: Poor resolution is often a multifactorial issue stemming from suboptimal separation conditions. Consider the following adjustments:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile) to aqueous buffer is a critical factor in reverse-phase (RP) chromatography.[1]
-
Solution: Decrease the percentage of the organic solvent to increase the retention time and potentially improve the separation between peaks. Implement a gradient elution, starting with a lower organic concentration and gradually increasing it. This can sharpen peaks and improve the resolution of complex mixtures.
-
-
Mobile Phase pH and Additives: The ionization state of your analyte and any impurities can significantly impact retention and peak shape.
-
Solution: Adjust the mobile phase pH with additives like formic acid or acetic acid.[1][2] For mass spectrometry (MS) applications, formic acid is generally preferred.[1][2] Acetic acid can also be a valuable modifier, sometimes increasing peptide signals in LC-MS analyses.[3] The acidity of the mobile phase can influence the separation of acidic compounds.[4]
-
-
Column Temperature: Temperature affects mobile phase viscosity and the kinetics of analyte interaction with the stationary phase.
-
Solution: Increasing the column temperature (e.g., to 35-45°C) can decrease viscosity, leading to sharper peaks and sometimes altered selectivity.[5] However, ensure your labeled compound is stable at higher temperatures.
-
-
Flow Rate: A lower flow rate increases the time the analyte spends interacting with the stationary phase, which can improve resolution.
-
Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). Note that this will increase the total run time.
-
Question 2: My chromatographic peak is tailing. What is the cause and how can I fix it?
Answer: Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase or by issues within the HPLC system.
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with polar or basic functional groups on the analyte, causing tailing.
-
Solution: Use a modern, end-capped column or a column with low silanol activity.[1] Alternatively, lower the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid) to suppress the ionization of silanol groups.
-
-
Column Contamination: Strongly retained impurities from previous injections can bind to the column head, creating active sites that cause tailing.
-
Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[7]
-
Question 3: My retention times are shifting between injections. Why is this happening?
Answer: Variable or drifting retention times point to a lack of stability in the chromatographic system.
-
Mobile Phase Preparation: Inconsistent preparation or degradation of the mobile phase can lead to shifts.
-
Solution: Ensure the mobile phase is prepared fresh daily, accurately measured, and thoroughly mixed. If using a buffer, ensure its stability and proper pH.[7]
-
-
Column Equilibration: Insufficient equilibration time between gradient runs will cause retention time drift.
-
Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A standard rule is to flush with 10-20 column volumes.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times, especially if the column is not in a thermostatted compartment.[8]
-
Solution: Use a column oven to maintain a constant, stable temperature throughout the analysis.[8]
-
-
Pump Performance: Inaccurate or fluctuating flow from the HPLC pump will directly impact retention times.
-
Solution: Check the pump for leaks and ensure it is properly primed. If variability persists, the pump seals may need to be replaced.
-
Question 4: I am observing extraneous or "ghost" peaks in my chromatogram. What is their origin?
Answer: Ghost peaks are signals that do not originate from the injected sample.
-
Carryover: Residual sample from a previous injection can elute in a subsequent run. This is common with highly concentrated or "sticky" compounds.
-
Solution: Optimize the needle wash on the autosampler, using a strong solvent. Implement a blank injection after a high-concentration sample to check for carryover.
-
-
Contaminated Mobile Phase: Impurities in the solvents or additives can concentrate on the column and elute as peaks, especially during a gradient run.
-
Solution: Use high-purity, HPLC-grade solvents and reagents. Filter all aqueous buffers before use.
-
-
Sample Degradation: The labeled compound may be unstable and degrade in the vial over time, creating new peaks.
-
Solution: Analyze samples as quickly as possible after preparation. Store samples in an autosampler cooler if available. Thiol-labeled compounds can be susceptible to oxidation if not properly handled.[9]
-
Frequently Asked Questions (FAQs)
Q1: Why is sample preparation so critical for analyzing ETAA-labeled compounds? Thiol-containing molecules are highly reactive and prone to oxidation, which can lead to the formation of disulfides and other species, resulting in inaccurate quantification and artifactual peaks.[9][10] It is essential to stabilize the thiol groups immediately after the labeling reaction, often by using an alkylating agent like N-ethylmaleimide (NEM) or iodoacetamide (IAM), to prevent these side reactions.[10] This ensures that the chromatographic analysis reflects the true composition of the sample.
Q2: How do I choose the right HPLC column? For ETAA-labeled compounds, which are often peptides or small molecules, a reverse-phase C18 column is the most common starting point.[11] Key considerations include:
-
Particle Size: Smaller particles (e.g., <3 µm) provide higher efficiency and better resolution but generate higher backpressure.[1]
-
Column Chemistry: A modern, high-purity silica column with robust end-capping is recommended to minimize peak tailing from silanol interactions. Specialized reverse-phase columns with low silanol activity are also excellent choices.[1]
-
Dimensions: A standard analytical column (e.g., 4.6 mm ID x 150 mm length) is suitable for most applications.
Q3: What are the recommended starting conditions for method development? A good starting point for developing a separation method for ETAA-labeled compounds is a generic reverse-phase gradient.
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 2.7-5 µm particle size, 4.6 x 150 mm | A widely applicable choice for peptides and small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a good modifier for MS compatibility.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent in RP-HPLC.[2] |
| Gradient | 5% to 95% B over 20-30 minutes | Adjust the slope based on initial results. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 35 °C | Elevated temperature can improve peak shape.[5] |
| Detection | UV (e.g., 214 nm for peptides) or Mass Spec | MS provides higher specificity and structural information.[12] |
| Injection Vol. | 5 - 20 µL | Depends on sample concentration and column capacity. |
Q4: How can I improve detection sensitivity for low-abundance labeled compounds?
-
Derivatization: While ETAA is itself a label, using a derivatizing agent that imparts strong UV absorbance or fluorescence can significantly enhance sensitivity for those detection methods.[13]
-
Mass Spectrometry: Coupling the HPLC to a mass spectrometer (LC-MS) offers the highest sensitivity and selectivity.[9]
-
Sample Enrichment: Use solid-phase extraction (SPE) to clean up the sample and concentrate the analyte of interest before injection.[7]
-
Optimize Mobile Phase: Substituting formic acid with acetic acid has been shown in some proteomics workflows to increase peptide signal in the mass spectrometer.[3]
Experimental Protocols & Data
Protocol 1: General RP-HPLC Analysis of ETAA-Labeled Peptides
-
Sample Preparation (Stabilization):
-
Immediately following the labeling reaction with this compound, add an alkylating agent (e.g., 10 mM N-ethylmaleimide) to cap any remaining free thiols and prevent disulfide bond formation.[10]
-
Incubate according to the reagent's protocol.
-
If necessary, perform protein precipitation (e.g., with cold acetone or trichloroacetic acid) or use solid-phase extraction (SPE) to remove interfering matrix components.
-
Reconstitute the final sample in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: Add 1 mL of formic acid to 999 mL of HPLC-grade water. Filter and degas.
-
Prepare Mobile Phase B: Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
HPLC System Setup and Equilibration:
-
Install a C18 analytical column in a thermostatted compartment set to 35°C.
-
Purge the pump lines with the respective mobile phases.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) at 1.0 mL/min for at least 15 minutes or until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Start the gradient elution and data acquisition. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 60% B
-
25-27 min: 60% to 95% B
-
27-30 min: Hold at 95% B (column wash)
-
30.1-35 min: Return to 5% B (re-equilibration)
-
-
Table of Troubleshooting Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution | Mobile phase too strong; Gradient too steep; Suboptimal pH | Decrease organic solvent %; Use a shallower gradient; Adjust pH with formic/acetic acid.[4] |
| Peak Tailing | Secondary silanol interactions; Column contamination | Use end-capped column; Lower mobile phase pH; Wash column with strong solvent.[6] |
| Variable Retention | Poor column equilibration; Temperature changes; Pump issues | Increase equilibration time; Use a column oven; Service the HPLC pump.[8] |
| High Backpressure | Plugged column frit; Sample precipitation; System blockage | Back-flush the column; Filter all samples; Check system lines for blockage.[6] |
Visualizations
Experimental and Analytical Workflow
The following diagram outlines the standard workflow from sample collection to data analysis for ETAA-labeled compounds.
Caption: Workflow for analysis of ETAA-labeled compounds.
Logical Troubleshooting Flow for Poor Resolution
This decision tree provides a logical path for diagnosing and resolving poor chromatographic resolution.
Caption: Decision tree for troubleshooting poor resolution.
References
- 1. Separation of Acetic acid, (ethylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Separation of Acetic acid, (acetylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. Acetic acid is a superior ion pairing modifier for sub-nanogram and single cell proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Column Temperature On HPLC Separation of Acetic Acid and Levulinic Acid | AIChE [aiche.org]
- 6. agilent.com [agilent.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review | MDPI [mdpi.com]
- 10. Thiols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 11. jchr.org [jchr.org]
- 12. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]
- 13. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in the application of (Ethylthio)acetic acid
Technical Support Center: (Ethylthio)acetic acid
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during its application in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions to consider when working with this compound?
A1: this compound is a corrosive irritant. It is essential to handle it in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should always be worn. Ensure that an eyewash station and safety shower are readily accessible. Avoid inhalation of vapors and contact with skin and eyes.
Q2: How should this compound be properly stored?
A2: Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases, oxidizing agents, and metals. The container should be tightly sealed to prevent exposure to moisture and air, which can contribute to degradation.
Q3: Is this compound prone to degradation?
A3: Yes, the thioether linkage in this compound is susceptible to oxidation. Exposure to air, oxidizing agents, or even prolonged storage can lead to the formation of the corresponding sulfoxide and sulfone. It is advisable to use freshly acquired or purified material for sensitive reactions.
Q4: What is the recommended method for disposing of waste containing this compound?
A4: Dispose of waste containing this compound in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Neutralization with a weak base followed by copious amounts of water may be a suitable preliminary step before collection by a certified waste disposal service, but always consult your institution's safety guidelines.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
Problem 1: Low Yield in Synthesis
-
Question: I am synthesizing this compound from sodium ethanethiolate and sodium chloroacetate, but my yields are consistently low. What could be the issue?
-
Possible Causes & Solutions:
-
Incomplete Reaction: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique can help determine the point of completion.
-
Side Reactions: The thiol starting material is prone to oxidation to the disulfide. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize this side reaction.
-
Improper Work-up: During the aqueous work-up, ensure the pH is carefully controlled. Acidifying the solution to a pH of approximately 2-3 is necessary to protonate the carboxylate and allow for extraction into an organic solvent. Premature or incomplete acidification will result in the product remaining in the aqueous layer as the carboxylate salt.
-
Reagent Quality: Use freshly prepared sodium ethanethiolate and high-purity sodium chloroacetate. The presence of impurities can interfere with the reaction.
-
Problem 2: Product Purity Issues
-
Question: After synthesis and work-up, my this compound appears discolored (yellowish) and shows impurities in NMR/GC-MS analysis. How can I improve the purity?
-
Possible Causes & Solutions:
-
Oxidation: The yellow discoloration can be a sign of oxidation of the thioether to the sulfoxide or other degradation products. Minimize exposure to air during the work-up and purification steps. Storing the final product under an inert atmosphere can also help.
-
Residual Starting Materials: Unreacted sodium chloroacetate or ethanethiol can contaminate the product. Thoroughly washing the organic layer with water during the work-up will help remove these water-soluble impurities. A wash with a dilute basic solution (e.g., sodium bicarbonate) can help remove any remaining acidic impurities, followed by a water wash to remove the base.
-
Solvent Impurities: Ensure the solvents used for extraction and purification are of high purity.
-
Purification Method: If simple extraction is insufficient, consider purification by column chromatography on silica gel or distillation under reduced pressure.
-
Problem 3: Difficulties with Product Extraction
-
Question: I am having trouble extracting the synthesized this compound from the aqueous reaction mixture into an organic solvent. What can I do?
-
Possible Causes & Solutions:
-
Incorrect pH: this compound is a carboxylic acid and will be deprotonated to its carboxylate salt in neutral or basic solutions. The carboxylate is highly water-soluble and will not be extracted into an organic solvent. You must acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of ~2-3 to fully protonate the carboxylate to the carboxylic acid, which is more soluble in organic solvents.
-
Choice of Solvent: Use a suitable organic solvent for extraction. Dichloromethane and ethyl acetate are commonly used.
-
Emulsion Formation: If an emulsion forms at the interface of the aqueous and organic layers, it can hinder separation. Adding a small amount of brine (saturated NaCl solution) can help to break the emulsion.
-
Problem 4: Inconsistent Results in Biological Assays
-
Question: I am using this compound in a cell-based assay, and my results are not reproducible. What could be the cause?
-
Possible Causes & Solutions:
-
Compound Stability in Media: this compound may not be stable in your cell culture media over the duration of the experiment. The thioether could be oxidizing. Consider preparing fresh solutions of the compound immediately before each experiment.
-
Solubility Issues: If the compound is not fully dissolved in the media, it can lead to inconsistent concentrations. Ensure the compound is completely dissolved in a suitable stock solvent (e.g., DMSO) before diluting it into the aqueous media.
-
Purity of the Compound: Impurities in your sample of this compound could be interfering with the assay. Re-purifying the compound may be necessary.
-
Quantitative Data
| Property | Value |
| Molecular Formula | C₄H₈O₂S |
| Molecular Weight | 120.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 117-118 °C at 11 mmHg |
| Density | ~1.10 g/cm³ |
| pKa | Similar to other thioacetic acids, which are generally more acidic than their carboxylic acid analogs (pKa of thioacetic acid is ~3.4). |
| Solubility in Water | Sparingly soluble. Will deprotonate in basic water to form a soluble salt. |
| Solubility in Organic Solvents | Generally soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, ethanol, and DMSO. It is expected to be miscible with many of these solvents. |
Experimental Protocols
Synthesis of this compound
This protocol describes a common method for the synthesis of this compound via the reaction of sodium ethanethiolate with sodium chloroacetate.
Materials:
-
Ethanethiol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
Procedure:
-
Preparation of Sodium Ethanethiolate: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.0 eq) in water. Cool the solution in an ice bath. Slowly add ethanethiol (1.0 eq) dropwise to the cooled solution with vigorous stirring.
-
Preparation of Sodium Chloroacetate: In a separate beaker, dissolve chloroacetic acid (1.0 eq) in water and neutralize it by the slow addition of a solution of sodium hydroxide (1.0 eq) in water. Monitor the pH to ensure it is neutral.
-
Reaction: Slowly add the sodium chloroacetate solution to the stirred solution of sodium ethanethiolate.
-
Heating: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and acidify the aqueous solution by the dropwise addition of concentrated HCl until the pH is approximately 2-3.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine (1 x 50 mL).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.
-
Purification (Optional): The crude product can be further purified by vacuum distillation if necessary.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Potential oxidation pathway of this compound.
Strategies to increase the yield of (Ethylthio)acetic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Ethylthio)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent and straightforward method for the laboratory synthesis of this compound is a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. This reaction involves the treatment of a chloroacetate salt with an ethanethiolate salt. Typically, sodium ethanethiolate is reacted with sodium chloroacetate in a suitable solvent.
Q2: What are the main starting materials for this synthesis?
A2: The primary starting materials are chloroacetic acid and ethanethiol. These are typically converted to their respective sodium salts, sodium chloroacetate and sodium ethanethiolate, in situ or in a preceding step, using a base like sodium hydroxide.
Q3: What is the fundamental reaction mechanism?
A3: The synthesis proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. The thiolate anion (CH\textsubscript{3}CH\textsubscript{2}S\textsuperscript{-}), a potent nucleophile, attacks the electrophilic carbon atom of the chloroacetate, displacing the chloride ion as the leaving group.
Q4: What are the expected side reactions that can lower the yield?
A4: Potential side reactions that can diminish the yield of this compound include the oxidation of ethanethiolate to form diethyl disulfide, and the elimination reaction of chloroacetic acid under strongly basic conditions. Impurities in the starting materials can also lead to undesired byproducts.
Q5: How can I purify the final product?
A5: Purification of this compound typically involves an aqueous workup to remove inorganic salts and unreacted starting materials. The product can be extracted into an organic solvent. Further purification can be achieved by distillation under reduced pressure.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Poor quality of reagents: Starting materials (chloroacetic acid, ethanethiol) may be impure or degraded. 3. Incorrect stoichiometry: The molar ratio of reactants may not be optimal. 4. Presence of water: Water can interfere with the reaction, particularly with the formation of the sodium salts. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). 2. Ensure the purity of the starting materials. Use freshly opened or purified reagents. 3. Use a slight excess of the sodium ethanethiolate to ensure complete consumption of the chloroacetate. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Formation of a Significant Amount of Diethyl Disulfide | 1. Oxidation of ethanethiolate: The ethanethiolate anion is susceptible to oxidation, especially in the presence of air (oxygen). | 1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Use deoxygenated solvents. |
| Product is Contaminated with Starting Materials | 1. Incomplete reaction: As mentioned above, the reaction may not have gone to completion. 2. Inefficient purification: The workup and purification steps may not be effectively removing unreacted starting materials. | 1. Ensure the reaction has gone to completion by monitoring with TLC. 2. During the aqueous workup, perform multiple extractions to ensure complete separation. Purify the final product by vacuum distillation. |
| Difficulty in Isolating the Product | 1. Emulsion formation during extraction: The presence of salts or other impurities can lead to the formation of stable emulsions during the workup. 2. Product volatility: this compound has a relatively low boiling point, and losses can occur during solvent removal. | 1. Add a small amount of brine (saturated NaCl solution) to help break the emulsion. 2. Use a rotary evaporator with a cooled trap to remove the solvent under reduced pressure and at a moderate temperature to minimize product loss. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Nucleophilic Substitution
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Chloroacetic acid
-
Ethanethiol
-
Sodium hydroxide
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a specific molar equivalent of sodium hydroxide in anhydrous ethanol with stirring.
-
Formation of Sodium Ethanethiolate: Cool the sodium ethoxide solution in an ice bath. Slowly add one molar equivalent of ethanethiol to the solution via the dropping funnel. Stir the mixture for 30 minutes at room temperature.
-
Preparation of Sodium Chloroacetate: In a separate beaker, dissolve one molar equivalent of chloroacetic acid in water and neutralize it with a stoichiometric amount of sodium hydroxide solution.
-
Reaction: Slowly add the aqueous solution of sodium chloroacetate to the ethanethiolate solution. Heat the reaction mixture to reflux and maintain it for a specified period (e.g., 2-4 hours). Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and acidify it with concentrated hydrochloric acid. Extract the product with diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the diethyl ether using a rotary evaporator. The crude product can be further purified by vacuum distillation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Removal of Excess (Ethylthio)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing excess (ethylthio)acetic acid from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound from a reaction mixture?
A1: The most common and effective methods for removing excess this compound, which is a water-soluble carboxylic acid, include:
-
Aqueous Workup (Liquid-Liquid Extraction): This involves washing the reaction mixture with water or a basic aqueous solution to extract the acidic impurity into the aqueous phase.[1][2][3][4]
-
Chromatography: Column chromatography can be used to separate the desired product from the residual acid.[5][6]
-
Distillation: If there is a significant difference in boiling points between the product and this compound, distillation can be an effective purification method.[7][8][9]
-
Recrystallization: If your desired product is a solid, recrystallization can be used to isolate it from the soluble this compound impurity.[10][11][12][13][14]
Q2: My product is sensitive to strong bases. What's a safe way to neutralize and remove this compound?
A2: For base-sensitive products, it is recommended to use a mild inorganic base for the aqueous wash. A saturated or dilute solution of sodium bicarbonate (NaHCO₃) is a common choice as it is generally not strong enough to cause hydrolysis of sensitive functional groups like esters, but it will effectively neutralize the carboxylic acid.[1][2] Another option is to use a dilute solution of sodium carbonate (Na₂CO₃). Always perform the wash at a low temperature (e.g., in an ice bath) to minimize any potential side reactions.
Q3: I performed an aqueous wash, but I still see this compound in my NMR spectrum. What should I do?
A3: If a single aqueous wash is insufficient, you can perform multiple washes with the aqueous solution.[3] For stubborn cases, consider the following:
-
Increase the pH of the wash: If your product is stable, using a dilute solution of a stronger base like sodium hydroxide (NaOH) can be more effective.
-
Use a brine wash: After the basic washes, a wash with a saturated sodium chloride (brine) solution can help to remove residual water and any remaining water-soluble impurities from the organic layer.[2][3]
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Azeotropic removal: Traces of the acid might be removed by co-evaporation with a suitable solvent like toluene or heptane under reduced pressure.[1]
Q4: Can I use chromatography to remove this compound?
A4: Yes, column chromatography is a viable method for removing this compound.[5][6] A normal-phase silica gel column is typically effective. Since this compound is polar, it will have a strong affinity for the silica and will elute much slower than less polar products. A solvent system with increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can be used to first elute your product and then flush the acid from the column. For more specialized separations, reverse-phase HPLC can also be employed.[5]
Troubleshooting Guides
Problem 1: Emulsion formation during aqueous workup.
| Potential Cause | Solution |
| Vigorous shaking of the separatory funnel. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
| High concentration of reactants or impurities. | Dilute the reaction mixture with more of the organic solvent before the wash. |
| Presence of fine solid particles. | Filter the reaction mixture through a pad of celite before the aqueous workup. |
| Incompatible solvent system. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Problem 2: Low product recovery after purification.
| Potential Cause | Solution |
| Product is partially soluble in the aqueous wash. | Use a brine solution to decrease the solubility of the organic product in the aqueous phase (salting-out effect).[4] Back-extract the aqueous layer with fresh organic solvent to recover any dissolved product. |
| Product degradation due to harsh basic conditions. | Use a milder base (e.g., sodium bicarbonate) for the wash and perform the extraction at a lower temperature. |
| Incomplete extraction from the reaction mixture. | Ensure the correct organic solvent is being used and perform multiple extractions. |
| Product co-elutes with the acid during chromatography. | Optimize the solvent system for chromatography to achieve better separation. A shallower gradient or a less polar eluent might be necessary. |
Quantitative Data Summary
The following table summarizes typical efficiencies for the removal of acidic impurities using different techniques. The exact values will vary depending on the specific reaction and product.
| Purification Method | Typical Removal Efficiency (%) | Key Parameters |
| Single Aqueous Wash (NaHCO₃) | 80 - 95 | pH of aqueous solution, solvent-to-water ratio |
| Multiple Aqueous Washes (NaHCO₃) | > 95 | Number of washes, pH |
| Column Chromatography (Silica Gel) | > 99 | Stationary phase, mobile phase composition |
| Distillation | > 98 | Difference in boiling points, reflux ratio[7] |
| Recrystallization | > 99 | Choice of solvent, cooling rate |
Experimental Protocols
Protocol 1: Removal of this compound via Aqueous Workup
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate while stirring. Continue addition until gas evolution (CO₂) ceases, indicating neutralization of the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction was performed in a water-miscible solvent, add a water-immiscible organic solvent like ethyl acetate or dichloromethane.[15]
-
Washing: Add a volume of saturated sodium bicarbonate solution equal to about half the volume of the organic layer. Gently invert the funnel 10-15 times, venting periodically.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat Wash: Repeat the wash with the sodium bicarbonate solution (steps 3-4).
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.[2][3]
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[16] Filter off the drying agent and concentrate the organic solvent in vacuo to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Concentrate the crude reaction mixture to a small volume. Adsorb the crude material onto a small amount of silica gel.
-
Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).
-
Loading: Carefully load the adsorbed sample onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for removing this compound via aqueous workup.
Caption: Troubleshooting decision tree for purification issues.
References
- 1. reddit.com [reddit.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Extractions vs Washes [chemtl.york.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Acetic acid, (ethylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of Acetic acid, (acetylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. US5916422A - Method of purifying acetic acid - Google Patents [patents.google.com]
- 8. ijset.com [ijset.com]
- 9. US2803588A - Distillation process for making pure acetic acid - Google Patents [patents.google.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. chem.ualberta.ca [chem.ualberta.ca]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 14. praxilabs.com [praxilabs.com]
- 15. Workup [chem.rochester.edu]
- 16. chem.rochester.edu [chem.rochester.edu]
Addressing matrix effects in analysis of (Ethylthio)acetic acid derivatives
Welcome to the technical support center for the analysis of (Ethylthio)acetic acid derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound derivatives?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), compromising the accuracy, precision, and sensitivity of the analytical method.[1][2] For this compound derivatives, which may be analyzed in complex biological matrices like plasma, serum, or tissue homogenates, endogenous substances such as phospholipids, salts, and proteins can cause these effects.[3]
Q2: What are the common indicators of significant matrix effects in my LC-MS/MS data?
A2: Common signs of matrix effects include poor reproducibility between sample preparations, inaccurate quantification leading to high variability, non-linear calibration curves, reduced sensitivity with poor signal-to-noise ratios, and inconsistent peak areas for quality control (QC) samples.[1]
Q3: Which sample preparation techniques are most effective at reducing matrix effects for small acidic molecules like this compound derivatives?
A3: Improving sample preparation is one of the most effective ways to combat matrix effects.[4] The choice of technique depends on the complexity of the matrix and the properties of the analyte. Common methods include:
-
Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as it is the least effective at removing interfering components.[5]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT.[5] Adjusting the pH of the aqueous matrix to two pH units lower than the pKa of an acidic analyte can help ensure that 99% of the analyte is uncharged and efficiently extracted into an organic solvent.[4]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte from matrix components.[5][6] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective.[5]
Q4: How can a stable isotope-labeled internal standard (SIL-IS) help in addressing matrix effects?
A4: A SIL-IS is considered the gold standard for correcting matrix effects.[7] Since a SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[6] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise results.[7] However, it is crucial to be aware that in some cases, especially with high degrees of matrix effects, even a SIL-IS may not perfectly compensate for signal alteration.
Q5: What is the post-extraction spike method and how is it used to quantitatively assess matrix effects?
A5: The post-extraction spike method is a "golden standard" for the quantitative assessment of matrix effects.[2] It involves comparing the response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration.[8] The ratio of these responses, known as the Matrix Factor (MF), indicates the extent of ion suppression (MF < 1) or enhancement (MF > 1).[2][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound derivatives.
Issue 1: Poor sensitivity and low signal intensity for the analyte.
-
Possible Cause: Significant ion suppression due to co-eluting matrix components.[10]
-
Troubleshooting Steps:
-
Optimize Chromatographic Separation: Modify the mobile phase gradient, composition, or use a different column chemistry to separate the analyte from interfering compounds.[6][9]
-
Improve Sample Cleanup: Switch from protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[9]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering components, though this may compromise the limit of quantification if the analyte concentration is very low.[8][11]
-
Issue 2: High variability and poor reproducibility in quantitative results across different samples.
-
Possible Cause: Inconsistent matrix effects between individual samples.[7]
-
Troubleshooting Steps:
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Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for inter-sample variability in matrix effects.[7][12]
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Standardize Sample Preparation: Ensure the sample preparation protocol is highly consistent for all samples, standards, and quality controls.[10]
-
Matrix-Matched Calibration: Prepare calibration standards in the same biological matrix as the samples to account for matrix-induced changes in ionization efficiency.[6]
-
Issue 3: Inaccurate quantification (consistently high or low results) for quality control samples.
-
Possible Cause: A consistent ion suppression or enhancement affecting the analyte differently than the internal standard (if not a SIL-IS).
-
Troubleshooting Steps:
-
Evaluate the Internal Standard: If not using a SIL-IS, ensure the chosen internal standard co-elutes and behaves similarly to the analyte. If not, a SIL-IS is strongly recommended.
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Method of Standard Addition: This method can correct for consistent matrix effects by creating a calibration curve within each sample, thereby accounting for its specific matrix.[11][13] This approach is accurate but can be time-consuming.[10]
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Assess Absolute Matrix Effect: Use the post-extraction spike method to quantify the degree of ion suppression or enhancement and guide further method development.[2]
-
Data Presentation
The following table summarizes the relative effectiveness of different sample preparation techniques in reducing matrix components, which is a primary strategy for mitigating matrix effects.
| Sample Preparation Technique | Relative Cleanliness of Extract | Analyte Recovery | Throughput | Key Considerations |
| Protein Precipitation (PPT) | Low | High | High | Simple and fast, but often results in significant matrix effects due to residual phospholipids and other matrix components.[5] |
| Liquid-Liquid Extraction (LLE) | Medium | Variable | Medium | Cleaner than PPT. Analyte recovery can be low for polar compounds. pH adjustment is critical for acidic analytes.[4][5] |
| Solid-Phase Extraction (SPE) | High | Good to High | Medium | Provides significantly cleaner extracts than PPT and LLE. Mixed-mode SPE can offer the highest degree of selectivity.[5] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantitatively determine the matrix effect (ME), recovery (RE), and process efficiency (PE) for an this compound derivative in a biological matrix (e.g., plasma).
Materials:
-
Analyte standard solution of known concentration.
-
Blank biological matrix.
-
Solvents for extraction and reconstitution.
-
LC-MS system.
Procedure:
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte into the reconstitution solvent at low, medium, and high concentration levels.
-
Set B (Post-Extraction Spike): Extract blank matrix samples using the developed protocol. Spike the analyte into the final extracted matrix at the same three concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte into the blank matrix at the same three concentrations before performing the extraction process.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculations:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Process Efficiency (PE %): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 or (ME * RE) / 100
-
Interpretation:
-
ME > 100%: Ion enhancement.
-
ME < 100%: Ion suppression.
-
A consistent ME across concentration levels is desirable. A coefficient of variation (CV) of <15% is generally considered acceptable.[2]
Protocol 2: Sample Preparation of Plasma using Liquid-Liquid Extraction (LLE)
Objective: To extract this compound derivatives from plasma while minimizing matrix components.
Materials:
-
Plasma sample (100 µL).
-
Internal standard (ideally a SIL-IS).
-
Acidifying agent (e.g., 1 M HCl).
-
Extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).[4]
-
Centrifuge.
-
Evaporation system (e.g., nitrogen evaporator).
-
Reconstitution solvent (initial mobile phase).
Procedure:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add the internal standard.
-
Acidify the sample by adding 10 µL of 1 M HCl to ensure the acidic analyte is in its neutral form.
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Generic LC-MS/MS Method for this compound Derivatives
Objective: To provide a starting point for the chromatographic separation and mass spectrometric detection of this compound derivatives.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. The gradient should be optimized to separate the analyte from the void volume where many matrix components elute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for acidic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized for the specific this compound derivative and its SIL-IS. This involves infusing a standard solution to determine the precursor ion and then performing a product ion scan to find the most abundant and stable fragment ions for quantification (quantifier) and confirmation (qualifier).
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage to achieve the best signal for the analyte.
Visualizations
Caption: A troubleshooting workflow for diagnosing and mitigating matrix effects.
References
- 1. Acetic Acid: An Underestimated Metabolite in Ethanol-Induced Changes in Regulating Cardiovascular Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osha.gov [osha.gov]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming Matrix Interference in LC-MS/MS | Separation Science [sepscience.com]
- 5. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 6. The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. daneshyari.com [daneshyari.com]
- 8. massspec.unm.edu [massspec.unm.edu]
- 9. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. myadlm.org [myadlm.org]
- 12. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 13. Alkylthio acetic acids (3-thia fatty acids)--a new group of non-beta-oxidizable peroxisome-inducing fatty acid analogues--II. Dose-response studies on hepatic peroxisomal- and mitochondrial changes and long-chain fatty acid metabolizing enzymes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Refinement of quenching procedures for (Ethylthio)acetic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the refinement of quenching procedures in reactions involving (Ethylthio)acetic acid. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for quenching a reaction in the synthesis of this compound?
A1: The most common and straightforward method for quenching the synthesis of this compound, typically prepared via the S-alkylation of a thiol with a haloacetate, is acidification. Since the product is a carboxylic acid, carefully adding an acid to the reaction mixture will neutralize the basic conditions often used to deprotonate the starting thiol, effectively stopping the reaction and precipitating the product if it is a solid at the reaction temperature.
Q2: How can I remove unreacted thiol starting material after quenching?
A2: Unreacted thiol can often be removed during the work-up. After quenching and extraction of the this compound into an organic solvent, washing the organic layer with a mild oxidizing agent in an aqueous solution, such as dilute hydrogen peroxide or a bleach solution, can oxidize the residual thiol to a disulfide. This disulfide is often more easily separated from the desired carboxylic acid product. Alternatively, extraction with a dilute base can remove the acidic thiol.
Q3: What are the common side products in this compound synthesis, and how does the quenching procedure affect them?
A3: A common side product is the corresponding disulfide, formed from the oxidation of the starting thiol. The choice of quenching agent can influence its formation. Quenching with an oxidizing agent will intentionally convert remaining thiol to the disulfide. Another potential side product is the dialkylated sulfide, which can be minimized by careful control of stoichiometry and reaction conditions. The quenching procedure itself does not typically increase the formation of this side product.
Q4: My final this compound product has a persistent odor. How can I minimize this?
A4: The odor is likely due to trace amounts of unreacted thiol. A thorough work-up, including washing with a mild oxidizing agent as described in Q2, can help. Additionally, ensuring the complete removal of volatile impurities during solvent evaporation is crucial. For persistent odors in glassware, rinsing with a bleach solution is an effective decontamination method.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield of this compound | Incomplete reaction. | - Ensure the reaction has gone to completion using a monitoring technique like TLC before quenching.- Optimize reaction time and temperature. |
| Product loss during work-up. | - this compound may have some water solubility. Saturate the aqueous layer with NaCl (brine) during extraction to reduce the solubility of the organic product in the aqueous phase.- Ensure the pH of the aqueous layer during extraction is appropriate to keep the carboxylic acid in its protonated, less water-soluble form. | |
| Inefficient quenching. | - If quenching by acidification, ensure the pH is low enough to fully protonate the carboxylate and stop the reaction.- If using an alkylating agent to quench, ensure a sufficient excess is used to react with all remaining nucleophiles. | |
| Product is Contaminated with Starting Thiol | Incomplete reaction or insufficient quenching of the thiol. | - After the main reaction, add a slight excess of an alkylating agent (different from the one used for synthesis if possible) to cap any remaining thiol before the main quenching step.- During work-up, wash the organic layer with a dilute solution of a mild oxidizing agent (e.g., dilute H₂O₂) to convert the thiol to a more easily separable disulfide. |
| Formation of Disulfide Byproduct | Oxidation of the starting thiol by air during the reaction or work-up. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- Degas solvents before use.- Minimize the exposure of the reaction mixture to air during quenching and work-up. |
| Crude Product is an Emulsion or Difficult to Separate | Formation of salts or soaps during basic extraction. | - Add brine to the separatory funnel to help break the emulsion.- If possible, use a milder base for extraction (e.g., sodium bicarbonate instead of sodium hydroxide).- Centrifugation can be effective for breaking persistent emulsions. |
| Product is Discolored | Presence of impurities or decomposition products. | - Purify the crude product by recrystallization or column chromatography.- If the discoloration is from residual iodine (if iodoacetic acid was used), a wash with a dilute sodium thiosulfate solution can be effective. |
Data Presentation
Table 1: Comparison of Quenching Methods for S-Alkylation of Thiols
| Quenching Method | Typical Reagent(s) | Advantages | Disadvantages | Expected Yield Range | Expected Purity |
| Acidification | Dilute HCl or H₂SO₄ | Simple, effective at stopping the reaction, can precipitate the product. | May not remove unreacted thiol. | 85-98% | Good to Excellent |
| Alkylation | Iodoacetamide, N-ethylmaleimide | Effectively removes residual thiol nucleophile. | Adds another reagent that may need to be removed; potential for side reactions.[2][3] | 80-95% | Good to Excellent |
| Oxidative Quench | Dilute H₂O₂, Bleach (NaOCl) | Removes residual thiol by converting it to disulfide. | Can potentially oxidize the desired product if not controlled; disulfide may need to be separated. | 70-90% | Fair to Good |
| Aqueous Wash | Saturated NaHCO₃, Brine | Removes acidic impurities and helps in the general work-up. | Not a true "quench" on its own but a critical part of the work-up. | N/A | Improves Purity |
Note: Expected yield and purity are estimates based on general principles of S-alkylation reactions and may vary depending on the specific substrates and reaction conditions. A yield of 97.5% has been reported for the synthesis of S-carboxymethyl-L-cysteine at a controlled pH of 7.5.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via S-Alkylation of Thioglycolic Acid
This protocol is adapted from the synthesis of S-carboxymethyl-L-cysteine.[4][5]
Materials:
-
Thioglycolic acid
-
Ethyl bromide (or ethyl iodide)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve thioglycolic acid (1.0 eq) in deionized water.
-
Deprotonation: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (2.0 eq) in water, maintaining the temperature below 10 °C.
-
S-Alkylation: To the resulting sodium thioglycolate solution, add ethyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench by slowly adding dilute hydrochloric acid until the pH is ~2. This will protonate the carboxylic acid product.
-
Work-up and Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification (if necessary): The crude product can be further purified by distillation under reduced pressure or by column chromatography.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: A logical workflow for troubleshooting low product yield.
References
- 1. CN113087634B - Preparation method of L-lysine-S-carboxymethyl-L-cysteine salt - Google Patents [patents.google.com]
- 2. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JP2501852B2 - Process for producing S-carboxymethyl-L-cysteine - Google Patents [patents.google.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Validation & Comparative
A Comparative Guide to Cysteine Alkylation: Iodoacetamide vs. Alternative Reagents
For researchers, scientists, and drug development professionals, the precise and efficient alkylation of cysteine residues is a critical step in various proteomic and biochemical workflows. The choice of alkylating agent can significantly impact the quality and interpretation of experimental results. This guide provides a detailed comparison of the widely used alkylating agent, iodoacetamide, with other common alternatives, supported by experimental data and detailed protocols.
Initially, this guide intended to compare iodoacetamide with (Ethylthio)acetic acid. However, a comprehensive literature search revealed a lack of documented use of this compound as a protein alkylating agent in proteomics and related fields. Therefore, this guide has been adapted to compare iodoacetamide with other well-established and commercially available alkylating agents for which extensive comparative data exists.
Introduction to Cysteine Alkylation
Protein alkylation is a chemical modification that involves the covalent attachment of an alkyl group to specific amino acid residues. Cysteine, with its highly nucleophilic thiol (-SH) group, is the primary target for alkylation in proteins.[1] This process is essential for several reasons:
-
Preventing Disulfide Bond Formation: Alkylation blocks the thiol groups of cysteine residues, preventing the formation of disulfide bonds, which can interfere with protein analysis, especially in mass spectrometry-based proteomics.[1]
-
Stabilizing Protein Structure: By preventing disulfide bond formation, alkylation helps to maintain proteins in a reduced state, which is often necessary for downstream applications like gel electrophoresis and enzymatic digestion.
-
Quantitative Proteomics: Specific alkylating agents can be used to introduce stable isotope labels for quantitative proteomic studies.
Iodoacetamide: The Gold Standard
Iodoacetamide (IAA) is a haloacetamide that has long been the reagent of choice for cysteine alkylation.[1] It reacts with the thiol group of cysteine via a bimolecular nucleophilic substitution (SN2) reaction to form a stable carbamidomethyl-cysteine adduct.[2] This irreversible modification effectively caps the cysteine residue.[1]
While highly effective, iodoacetamide is not without its drawbacks. It can exhibit off-target reactivity with other amino acid residues, particularly at higher pH and concentrations. These side reactions can occur at the N-terminus of peptides and on the side chains of lysine, histidine, and methionine.[2][3]
Comparison of Alkylating Agents
Several alternatives to iodoacetamide are available, each with its own set of advantages and disadvantages. This section compares iodoacetamide with other commonly used alkylating agents: N-ethylmaleimide (NEM), acrylamide, and chloroacetamide.
Quantitative Performance Data
The following table summarizes the performance of different alkylating agents based on studies comparing their efficiency and side reactions. The data is derived from experiments on complex protein mixtures, such as yeast cell lysates.
| Alkylating Agent | Cysteine Alkylation Efficiency | Major Off-Target Reactions (Residues) | Notes |
| Iodoacetamide (IAA) | High | N-terminus, Lysine, Histidine, Methionine | Well-established, but can cause significant off-target methionine modification which can lead to neutral loss in MS/MS, complicating data analysis.[3][4] |
| N-Ethylmaleimide (NEM) | High | N-terminus, Lysine, Histidine | Reacts rapidly with thiols.[5] Can lead to a higher number of peptides with alkylated N-termini and lysine residues compared to iodoacetamide.[2] |
| Acrylamide (AA) | High | N-terminus | Generally shows fewer side reactions compared to iodoacetamide and NEM.[2][3][4] Considered a good alternative for minimizing off-target modifications.[2] |
| Chloroacetamide (CAA) | High | N-terminus, Lysine, Histidine | While it can reduce some off-target alkylation compared to iodoacetamide, it has been shown to cause a significant increase in methionine oxidation, which is a detrimental artifact.[6] |
Table 1: Comparison of performance for common cysteine alkylating agents. Data compiled from multiple proteomic studies.[2][3][4][5][6]
Experimental Protocols
Detailed and optimized protocols are crucial for achieving efficient and specific alkylation. Below are standard protocols for in-solution and in-gel alkylation using iodoacetamide.
In-Solution Alkylation Protocol (for Mass Spectrometry)
This protocol is suitable for alkylating proteins in solution prior to enzymatic digestion and mass spectrometry analysis.
-
Protein Solubilization and Reduction:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Add a reducing agent, such as dithiothreitol (DTT) to a final concentration of 10 mM or tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 5 mM.
-
Incubate at 56°C for 30 minutes (for DTT) or at room temperature for 60 minutes (for TCEP).
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add freshly prepared iodoacetamide solution to a final concentration of 55 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching:
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Sample Preparation for Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 100 mM Tris-HCl, pH 8.5) to reduce the urea concentration to less than 2 M before adding a protease like trypsin.
-
In-Gel Alkylation Protocol (following Gel Electrophoresis)
This protocol is used for alkylating proteins that have been separated by SDS-PAGE.
-
Gel Band Excision and Destaining:
-
Excise the protein band of interest from the Coomassie-stained gel.
-
Destain the gel piece with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate until the gel piece is clear.
-
Dehydrate the gel piece with 100% acetonitrile.
-
-
Reduction:
-
Rehydrate the gel piece in a solution of 10 mM DTT in 100 mM ammonium bicarbonate.
-
Incubate at 56°C for 60 minutes.
-
Remove the DTT solution.
-
-
Alkylation:
-
Add a solution of 55 mM iodoacetamide in 100 mM ammonium bicarbonate to the gel piece, ensuring it is fully submerged.
-
Incubate in the dark at room temperature for 45 minutes.
-
Remove the iodoacetamide solution.
-
-
Washing and Digestion:
-
Wash the gel piece with 100 mM ammonium bicarbonate.
-
Dehydrate the gel piece with 100% acetonitrile.
-
Dry the gel piece completely in a vacuum centrifuge.
-
Rehydrate the gel piece with a solution containing trypsin and incubate for enzymatic digestion.
-
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the key processes involved in cysteine alkylation.
References
- 1. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 2. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Thiol Detection: Validating Specificity and a Comparative Analysis of Leading Methods
For researchers, scientists, and drug development professionals, the accurate detection and quantification of thiol groups is paramount for understanding cellular redox states, protein function, and drug interactions. This guide provides a comprehensive comparison of established methods for thiol detection, offering the necessary data and protocols to validate the specificity of a chosen technique.
While the specificity of (Ethylthio)acetic acid for thiol groups is not extensively documented in scientific literature, this guide will focus on well-validated, alternative methods. By understanding the principles, performance, and protocols of these established techniques, researchers can effectively evaluate and compare any novel thiol probe.
Comparative Analysis of Thiol Detection Methods
The selection of a suitable thiol detection method hinges on factors such as sensitivity, specificity, and the nature of the biological sample. Below is a comparative summary of the most widely used techniques.
| Method | Principle | Detection | Advantages | Disadvantages |
| Ellman's Reagent (DTNB) | Thiol-disulfide exchange reaction | Colorimetric (Absorbance at 412 nm) | Simple, cost-effective, suitable for bulk measurements.[1] | Limited sensitivity, not suitable for live-cell imaging, potential for interference.[1] |
| Fluorescent Probes (e.g., Maleimides, Haloacetyls) | Covalent labeling of thiols | Fluorescence | High sensitivity, suitable for live-cell imaging and flow cytometry.[2][3] | Can react with other nucleophiles (e.g., amines), stability of the conjugate can vary.[2] |
| Chromatography (HPLC) | Separation of thiol-containing molecules | Various (UV, fluorescence, electrochemical) | High specificity and separation capability, suitable for complex samples.[4][5] | Time-consuming, requires specialized equipment.[4] |
| Electrochemical Detection | Oxidation or reduction of thiols at an electrode surface | Amperometric or potentiometric signal | High sensitivity, real-time monitoring.[6] | Susceptible to interference from other electroactive species.[4] |
| Mass Spectrometry | Measurement of the mass-to-charge ratio of thiol-containing molecules | Mass analysis | High sensitivity and specificity, provides structural information.[4][5] | Requires sophisticated instrumentation and complex data analysis.[4] |
In-Depth Look at Key Methodologies
Ellman's Reagent: The Classic Colorimetric Assay
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) remains a staple in many laboratories for its simplicity. The reaction is based on the cleavage of the disulfide bond in DTNB by a free thiol, which produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion. The concentration of TNB²⁻, and therefore the concentration of thiols, can be quantified by measuring the absorbance at 412 nm.[1]
Experimental Workflow for Ellman's Assay
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Fluorescent Probes for Live Cell Thiol Detection [mdpi.com]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of (Ethylthio)acetic acid-based methods with other techniques
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of (Ethylthio)acetic Acid-Based Methods with Other Techniques
The accurate quantification of this compound, a molecule containing both a carboxylic acid and a thioether group, is critical in various fields, including metabolic studies and drug development. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides an objective comparison of various analytical techniques for the determination of this compound and related organosulfur compounds, supported by available experimental data.
Performance Comparison of Analytical Methods
The choice of an analytical technique for this compound analysis depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput. While direct comparative studies for this compound are not extensively documented, performance data for analogous compounds, such as other carboxylic acids and organosulfur molecules, provide a strong basis for method selection. The following tables summarize the key performance characteristics of commonly employed analytical methods.
Table 1: Comparison of Chromatographic Methods for Carboxylic Acid and Thiol Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC)-UV | Gas Chromatography (GC)-MS | Liquid Chromatography (LC)-MS |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with detection by mass spectrometry. | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by mass spectrometry. |
| Derivatization | Often required for compounds lacking a strong UV chromophore to enhance detection.[1][2] | Often necessary to increase volatility and thermal stability of polar analytes like carboxylic acids.[3] | Can be used to improve chromatographic retention and ionization efficiency.[4] |
| Selectivity | Moderate to high, dependent on chromatographic separation and detector wavelength. | High, with mass spectrometric detection providing specific identification based on mass-to-charge ratio and fragmentation patterns. | Very high, offering excellent separation and specific detection. |
| Sensitivity | Generally in the µg/mL to ng/mL range. Can be improved with derivatization.[1] | Typically in the ng/mL to pg/mL range, especially for targeted analyses.[5] | High sensitivity, often reaching pg/mL to fg/mL levels.[6] |
| Sample Throughput | Moderate, with typical run times of 10-30 minutes per sample. | Moderate, with run times influenced by temperature programming and column length. | High, particularly with the use of ultra-high-performance liquid chromatography (UHPLC) systems. |
| Instrumentation Cost | Relatively low to moderate. | Moderate to high. | High. |
| Primary Applications | Routine quality control, quantification of known analytes in relatively simple matrices. | Analysis of volatile and semi-volatile compounds, metabolomics. | Broad applicability, including metabolomics, proteomics, and pharmacokinetic studies, especially for non-volatile and thermally labile compounds.[6] |
Table 2: Reported Performance Data for Acetic Acid and Related Compounds
| Analyte | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Reference |
| Acetic Acid | HPLC-UV | 8.2 ppm | 24.9 ppm | 25 - 150% of reference concentration | [7] |
| Acetic Acid | GC-FID (with derivatization) | 260 nM | - | 1x10⁻⁴ to 5x10⁻⁶ M | [8] |
| Phenolic Acids | GC-MS | <80 ng/mL | - | - | [5] |
| Phenolic Acids | LC-TOFMS | <80 ng/mL | - | - | [5] |
| Organosulfur Compounds | HPLC-UV | 0.11 - 3.16 µg/mL | 0.32 - 9.56 µg/mL | r > 0.999 | [9] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative experimental protocols for the analysis of this compound and similar compounds using HPLC and GC-MS.
High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol is based on a method for the separation of this compound on a Newcrom R1 HPLC column.[10]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: Newcrom R1 reversed-phase column.[10]
-
Mobile Phase: An isocratic mixture of acetonitrile (MeCN) and water containing an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
Detection Wavelength: UV detection at a low wavelength, such as 205 nm or 210 nm, is common for carboxylic acids lacking a strong chromophore.[11]
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Derivatization (Optional): For enhanced sensitivity and selectivity, pre-column derivatization can be performed. Reagents that react with the carboxylic acid group to introduce a chromophore or fluorophore can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Carboxylic Acids
This protocol outlines a general procedure for the analysis of carboxylic acids by GC-MS, which typically requires derivatization.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Derivatization Procedure (Esterification):
-
To a dried sample containing the carboxylic acid, add a derivatization reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or an alkyl chloroformate (e.g., ethyl chloroformate) in the presence of an alcohol and a catalyst (e.g., pyridine).[12]
-
Heat the reaction mixture (e.g., at 60°C for 30 minutes) to ensure complete derivatization.
-
The resulting volatile ester can then be extracted into an organic solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. For example, start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Injection Mode: Splitless or split injection, depending on the sample concentration.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: A mass range appropriate for the expected derivative (e.g., m/z 50-500).
-
Mandatory Visualizations
To further clarify the experimental workflows and the logical relationships in method comparison, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. jchr.org [jchr.org]
- 8. Determination of acetic acid in aqueous samples, by water-phase derivatisation, solid-phase microextraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of Acetic acid, (ethylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. ajrconline.org [ajrconline.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Thiol Derivatization Reagents for Researchers
For scientists and professionals in drug development, the accurate quantification and characterization of thiols—compounds containing a sulfhydryl (-SH) group—are critical. Thiols, such as the amino acid cysteine, play vital roles in protein structure, enzyme catalysis, and redox signaling.[1] Derivatization, the process of chemically modifying a compound to enhance its detection and analysis, is an essential technique in thiol research. This guide provides a comparative analysis of common derivatization reagents for thiols, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your research needs.
The choice of a derivatization reagent is dictated by the analytical method employed, such as mass spectrometry (MS) or high-performance liquid chromatography (HPLC), and the desired outcome, whether it be stabilization, detection, or quantification.[1] The most prevalent classes of thiol derivatization reagents are haloacetamides and maleimides, which are frequently used in proteomics to alkylate cysteine residues.[1] Other reagents are designed to introduce fluorescent or UV-active tags for sensitive detection in chromatographic methods.
Comparative Analysis of Common Thiol Derivatization Reagents
The selection of a suitable derivatization reagent depends on several factors, including reaction efficiency, the stability of the resulting derivative, and the sensitivity of detection. The following tables provide a summary of key quantitative data for commonly used thiol derivatization reagents, categorized by their primary analytical application.
For Mass Spectrometry-Based Analysis
These reagents are primarily used to stably modify thiol groups in proteins and peptides for their identification and quantification by mass spectrometry.
| Reagent | Abbreviation | Reaction Type | Monoisotopic Mass Shift (Da) | Optimal pH | Key Advantages | Key Disadvantages |
| Iodoacetamide | IAM | SN2 Alkylation | +57.02146 | ~8.0 | High reactivity with thiols, well-established protocols, cost-effective.[1] | Potential for side reactions with other amino acids (Met, His, Lys, N-terminus), less reactive at neutral or acidic pH.[1] |
| N-ethylmaleimide | NEM | Michael Addition | +125.04768 | 6.5 - 7.5 | Rapid reaction kinetics, highly specific to thiols at neutral pH.[1] | Can react with other nucleophiles at alkaline pH, potential for side reactions.[2][3] |
| Acrylamide | AA | Michael Addition | +71.03711 | ~8.0 | Alternative to IAM for cysteine alkylation.[1] | |
| 4-vinylpyridine | 4-VP | Michael Addition | +105.05785 | ~7.0 | Used for the pyridylethylation of cysteines.[1] | |
| Chloroacetamide | CAA | SN2 Alkylation | +57.02146 | ~8.0 | Similar to IAM. | |
| Iodoacetic acid | IAA | SN2 Alkylation | +58.00548 | ~8.0 | Similar to IAM, introduces a carboxyl group. |
For HPLC-Based Analysis with UV-Vis or Fluorescence Detection
These reagents are designed to attach a chromophore or fluorophore to the thiol, enabling sensitive detection by UV-Vis or fluorescence detectors coupled with HPLC.
| Reagent | Detection Method | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Features |
| Ellman's Reagent (DTNB) | UV-Vis | 280 | - | 15 pmol (TNB) | - | Reacts with thiols to produce a colored product (TNB) that can be quantified spectrophotometrically at 412 nm or by HPLC.[4][5][6] |
| Monobromobimane (mBBr) | Fluorescence | 392 | 480 | - | - | Forms highly fluorescent and stable derivatives with thiols.[7][8][9] |
| Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) | Fluorescence | 380 | 510 | 0.09–0.9 pmol | - | A thiol-specific fluorescent derivatization reagent.[10][11] |
| 4-(Aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | Fluorescence | 380 | 510 | - | - | Reacts with thiols to form fluorescent adducts.[12] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of derivatization reagents. Below are protocols for key experiments cited in this guide.
In-Solution Protein Reduction and Alkylation with Iodoacetamide (IAM) for Mass Spectrometry
This is a standard protocol for preparing protein samples for bottom-up proteomics analysis.[1]
Materials:
-
Protein sample (e.g., cell lysate)
-
Denaturing buffer: 8 M urea in 100 mM Tris-HCl, pH 8.0
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Buffer for enzymatic digestion (e.g., 50 mM Ammonium Bicarbonate)
-
Protease (e.g., trypsin)
-
Formic acid
-
C18 solid-phase extraction (SPE) column or tip
Procedure:
-
Resuspend Protein: Resuspend the protein sample in the denaturing buffer.
-
Reduction: Add DTT to a final concentration of 5-10 mM. Incubate at 56-60°C for 30-60 minutes to reduce disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of iodoacetamide to a final concentration of 15-20 mM. Incubate for 30-45 minutes at room temperature in the dark.
-
Sample Preparation for Digestion: Dilute the sample with a compatible buffer to reduce the urea concentration to below 2 M.
-
Enzymatic Digestion: Add trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50 w/w) and incubate overnight at 37°C.
-
Sample Cleanup: Acidify the reaction with formic acid to a final concentration of 0.1-1%. Desalt the peptide mixture using a C18 SPE column or tip before LC-MS/MS analysis.[1]
Blocking of Reduced Cysteines with N-ethylmaleimide (NEM) for Redox Proteomics
This method allows for the relative quantification of reduced and oxidized cysteine residues.[1]
Materials:
-
N-ethylmaleimide (NEM)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Denaturing buffer (e.g., 8 M urea)
-
Tris-HCl buffer (pH 7.0 and 8.0)
Procedure:
-
Blocking of Reduced Cysteines: Lyse cells or tissues in a denaturing buffer containing NEM (e.g., 50 mM) at a neutral pH (~7.0) to block all free, reduced thiols.
-
Removal of Excess NEM: Precipitate the proteins to remove excess NEM.
-
Reduction of Oxidized Cysteines: Resuspend the protein pellet in a denaturing buffer and add DTT to a final concentration of 10 mM to reduce the previously oxidized cysteine residues.
-
Labeling of Newly Reduced Cysteines: Add IAM at a final concentration of 20 mM at a pH of ~8.0 to alkylate the newly exposed thiol groups.
-
Sample Preparation for Mass Spectrometry: Proceed with enzymatic digestion and sample cleanup as described in the previous protocol. The mass difference between NEM and IAM adducts allows for the identification and relative quantification of the initially reduced and oxidized cysteine populations.[1]
HPLC Analysis of Thiols using Monobromobimane (mBBr) Derivatization
This protocol is for the automated pre-column derivatization of thiols for fluorescence detection by HPLC.[7]
Materials:
-
Sample extract or standard solution
-
Buffer (e.g., 200 mM EPPS, 5 mM DTPA, pH ~9.0)
-
Monobromobimane (mBBr) in acetonitrile
-
C18 reversed-phase column
-
Mobile Phase A: 40 mM sodium acetate and 17% methanol, pH 3.9
-
Mobile Phase B: 100% methanol
Procedure:
-
Automated Derivatization: In a reaction vial, mix the sample extract or standard solution with the buffer. Add the mBBr solution.
-
Incubation: Incubate for approximately 7.5 minutes to allow for the formation of fluorescent thiol-bimane adducts.[7]
-
HPLC Analysis:
-
Inject the derivatized sample onto the C18 column.
-
Use a gradient of Mobile Phase A and B to separate the derivatives.
-
Detect the fluorescent adducts with an excitation wavelength of 392 nm and an emission wavelength of 480 nm.[7]
-
Visualizing the Workflow and Mechanisms
Diagrams created using Graphviz (DOT language) illustrate the key workflows and reaction mechanisms described.
Caption: General workflow for bottom-up proteomics with thiol derivatization.
Caption: Reaction mechanisms of IAM and NEM with cysteine thiols.
Caption: Workflow for quantitative thiol proteomics using isotopic labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. bmglabtech.com [bmglabtech.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A monobromobimane-based assay to measure the pharmacokinetic profile of reactive sulphide species in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of a Monobromobimane (MBB) Derivatization and RP-HPLC-FLD Detection Method for Sulfur Species Measurement in Human Serum after Sulfur Inhalation Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Performance Evaluation of (Ethylthio)acetic Acid in Complex Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Ethylthio)acetic acid, a sulfur-containing carboxylic acid, presents unique analytical challenges in complex biological matrices such as plasma, urine, and tissue homogenates. Its polarity, potential for volatility, and the presence of a sulfur moiety necessitate careful consideration of analytical methodology to achieve accurate and reproducible quantification. This guide provides an objective comparison of potential analytical approaches for this compound, drawing upon established methods for structurally similar compounds like short-chain fatty acids (SCFAs) and other thio-alkanoic acids. While direct comparative experimental data for this compound is limited in published literature, this guide offers a comprehensive overview of expected performance characteristics, detailed experimental protocols, and a discussion of alternative analytical strategies.
Data Presentation: Comparative Analysis of Analytical Platforms
The selection of an analytical platform for this compound quantification is critical and is primarily a choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique, often requiring a derivatization step to improve analytical performance, offers distinct advantages and disadvantages.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by mass-based detection. | Separation of compounds in liquid phase followed by mass-based detection. |
| Derivatization | Generally required to increase volatility and thermal stability. Common agents include silylating agents (e.g., BSTFA, MSTFA) and alkylating agents (e.g., alkyl chloroformates).[1] | May be required to improve chromatographic retention and ionization efficiency. Common agents include those that add a non-polar and ionizable moiety (e.g., 3-nitrophenylhydrazine).[2] |
| Sensitivity | High, often in the low µg/mL to ng/mL range.[3] | Very high, often reaching pg/mL levels, especially with tandem MS.[4] |
| Selectivity | High, based on both chromatographic retention time and mass fragmentation pattern. | Excellent, with the ability to use multiple reaction monitoring (MRM) for high specificity.[5] |
| Throughput | Can be lower due to longer run times and sample preparation. | Can be high, especially with modern UPLC systems and rapid derivatization protocols.[4] |
| Matrix Effects | Generally less susceptible to ion suppression/enhancement compared to LC-MS. | Prone to matrix effects which can impact accuracy and precision, often requiring stable isotope-labeled internal standards for correction. |
| Compound Suitability | Best for volatile and thermally stable compounds or those that can be readily derivatized. | Suitable for a wider range of polar and non-polar compounds without the need for high volatility. |
Performance Comparison of Internal Standards
The use of an appropriate internal standard (IS) is crucial for accurate quantification, as it compensates for variability in sample preparation and analysis.
| Internal Standard Type | Advantages | Disadvantages | Recommendation for this compound |
| Stable Isotope-Labeled (SIL) this compound | - Co-elutes with the analyte. - Experiences similar matrix effects. - Provides the most accurate correction. | - May not be commercially available. - Can be expensive to synthesize. | Ideal choice. If not available, a SIL analog of a structurally similar compound could be considered. |
| Structural Analog (e.g., (Propylthio)acetic acid) | - Mimics the chemical behavior of the analyte. - More likely to be commercially available than a SIL version. | - May not perfectly co-elute. - May experience different matrix effects. | Good alternative. Should have similar extraction recovery and chromatographic behavior. |
| Homolog (e.g., another short-chain thio-alkanoic acid) | - May have similar derivatization efficiency. | - Chromatographic and mass spectrometric behavior may differ significantly. | Use with caution. Thorough validation is required to ensure it accurately reflects the analyte's behavior. |
Experimental Protocols
Sample Preparation for Biological Fluids (Plasma, Urine)
-
Thawing and Centrifugation: Thaw frozen samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet any precipitates.
-
Protein Precipitation: To 100 µL of supernatant, add 300 µL of ice-cold acetonitrile containing the internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C to precipitate proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature or a slightly elevated temperature (e.g., 30-40°C).
Derivatization Protocol for GC-MS Analysis (Silylation)
-
Reagent Addition: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubation: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.
Derivatization Protocol for LC-MS/MS Analysis (Amidation)
-
Reconstitution: Reconstitute the dried extract in 50 µL of a 50:50 mixture of acetonitrile and water.
-
Activation: Add 10 µL of a freshly prepared solution of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (e.g., 400 mM in water) and 10 µL of a solution of 3-nitrophenylhydrazine (3-NPH) (e.g., 200 mM in acetonitrile).
-
Incubation: Vortex and incubate at 40°C for 30 minutes.
-
Quenching: Add 10 µL of 0.1% formic acid to quench the reaction.
-
Dilution and Analysis: Dilute the sample as needed with the mobile phase and inject into the LC-MS/MS system.[2]
Mandatory Visualization
Caption: A generalized experimental workflow for the analysis of this compound.
References
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
Quantitative Analysis of (Ethylthio)acetic Acid: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of (Ethylthio)acetic acid, selecting the appropriate analytical methodology is paramount. This guide provides a comparative overview of suitable analytical techniques, presenting available performance data to facilitate an informed decision-making process. Due to a scarcity of publicly available validation data specifically for this compound, this guide also draws upon data from closely related thio-compounds to infer potential performance characteristics.
This compound, also known as S-Ethylthioglycolic acid, is a sulfur-containing carboxylic acid. Its accurate quantification is crucial in various research and development settings, including its use as a pharmaceutical intermediate. The primary analytical methods suitable for the determination of this compound include classical techniques such as acid-base titration and modern chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Comparative Analysis of Quantitative Methods
The choice of an analytical method is often a balance between accuracy, precision, sensitivity, and the complexity of the sample matrix. Below is a summary of potential methods for the quantification of this compound.
| Method | Principle | Potential Accuracy (% Recovery) | Potential Precision (%RSD) | Limit of Detection (LOD) & Limit of Quantification (LOQ) |
| Aqueous Acid-Base Titration | Neutralization reaction between the acidic carboxylic group of this compound and a standardized basic titrant. | 96.0 - 104.0% (Assay Specification) | Typically < 2% | Not suitable for trace analysis |
| Gas Chromatography (GC) with Silylation | Separation of the volatilized silyl derivative of this compound on a capillary column followed by detection, commonly by Flame Ionization Detector (FID). | > 96.0% (Assay Specification) | < 5% | Method dependent, can reach low µg/mL levels |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation on a reverse-phase column with detection of the carboxyl group chromophore at low UV wavelengths. | 98.0 - 102.0% (Typical for similar compounds) | < 2% | Method dependent, can reach ng/mL levels |
Note: The accuracy and precision data for Titration and GC are based on general specifications for the assay of this compound, as detailed product information sheets. The data for HPLC is inferred from typical performance characteristics of validated methods for similar small organic acids.
In-Depth Look at Analytical Techniques
Aqueous Acid-Base Titration
Titration is a classic, cost-effective method for the assay of acidic substances. For this compound, this involves direct titration with a standardized strong base, such as sodium hydroxide, using a visual indicator or a potentiometric endpoint.
Workflow for Titration:
Caption: Workflow for the determination of this compound purity by titration.
Gas Chromatography (GC)
GC is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step, typically silylation, is required to convert it into a more volatile compound suitable for GC analysis.
Experimental Workflow for GC Analysis:
Caption: General workflow for the GC analysis of this compound after silylation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of a vast range of compounds. For this compound, a reverse-phase HPLC method with UV detection is a viable approach.
Experimental Protocols
Assay by Aqueous Acid-Base Titration
Objective: To determine the purity of an this compound sample.
Materials:
-
This compound sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator solution
-
Deionized water
-
Burette, pipette, conical flask, analytical balance
Procedure:
-
Accurately weigh approximately 200-300 mg of the this compound sample into a 250 mL conical flask.
-
Dissolve the sample in 50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
-
Titrate the solution with standardized 0.1 M NaOH from a burette until a faint, persistent pink color is observed.
-
Record the volume of NaOH consumed.
-
Calculate the purity of this compound using the following formula: Purity (%) = (V × M × MW) / (W × 10) Where:
-
V = Volume of NaOH in mL
-
M = Molarity of NaOH solution
-
MW = Molecular weight of this compound (120.17 g/mol )
-
W = Weight of the sample in mg
-
Assay by Gas Chromatography (GC) with Silylation
Objective: To quantify this compound in a sample by GC-FID after derivatization.
Materials:
-
This compound sample and standard
-
Silylation reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
Internal standard (e.g., a structurally similar and stable compound)
-
GC vials with inserts
-
Gas chromatograph with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a mid-polar column).
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound and the internal standard in the anhydrous solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution at a concentration within the calibration range.
-
-
Derivatization:
-
To an aliquot of each standard and sample solution in a GC vial, add an excess of the silylation reagent.
-
Cap the vials tightly and heat at a specific temperature (e.g., 60-70 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
Allow the vials to cool to room temperature before analysis.
-
-
GC-FID Analysis:
-
Set up the GC-FID with appropriate parameters for the column and analytes (e.g., injector temperature, oven temperature program, detector temperature, gas flow rates).
-
Inject a fixed volume of the derivatized standards and samples.
-
Record the chromatograms and integrate the peak areas of the derivatized this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Conclusion
The choice of the most suitable analytical method for the quantitative determination of this compound depends on the specific requirements of the analysis.
-
Acid-base titration is a simple and cost-effective method suitable for purity assessment of the bulk substance where high sensitivity is not required.
-
Gas Chromatography with silylation offers good sensitivity and selectivity, making it suitable for the quantification of this compound in various matrices, provided that the sample can tolerate the derivatization conditions.
-
High-Performance Liquid Chromatography is a versatile technique that can provide high sensitivity and specificity without the need for derivatization, making it a powerful tool for the analysis of this compound in complex mixtures.
For routine quality control of the pure substance, titration remains a viable option. For more demanding applications, such as in drug development or trace analysis, a validated chromatographic method like GC or HPLC is recommended. It is crucial to perform a thorough method validation for the chosen technique under the specific experimental conditions to ensure the accuracy and reliability of the results.
A Comparative Guide to Inter-Laboratory Methods for the Quantification of (Ethylthio)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of common analytical methodologies for the quantitative determination of (Ethylthio)acetic acid. In the absence of a standardized, universal method, this document outlines three widely applicable techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Potentiometric Titration. The information presented is intended to assist researchers in selecting the most appropriate method for their specific application, considering factors such as required sensitivity, sample matrix, and available instrumentation.
The performance data presented in this guide is a result of a simulated inter-laboratory study to highlight potential variations and performance expectations across different analytical platforms.
Data Presentation
The following table summarizes the hypothetical quantitative performance data from a simulated inter-laboratory comparison for the analysis of this compound using three distinct analytical methods.
| Parameter | HPLC-UV | GC-MS (after derivatization) | Potentiometric Titration |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.05 µg/mL | 10 - 20 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | 0.05 - 0.15 µg/mL | 30 - 60 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | 97.5 - 102.5% |
| Precision (RSD%) | 1.5 - 3.0% | 1.0 - 2.5% | 2.0 - 4.5% |
| Throughput | High | Medium | Low |
| Selectivity | Good | Excellent | Moderate |
Experimental Protocols & Visualized Workflows
Detailed methodologies for the three compared analytical techniques are provided below, accompanied by diagrams illustrating the experimental workflows.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in relatively clean sample matrices. The separation is based on the principles of reversed-phase chromatography.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute samples to fall within the calibration range.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Detection:
-
UV detector set to 210 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it ideal for complex matrices or when very low concentrations of this compound need to be determined. A derivatization step is typically required to increase the volatility of the analyte.
Experimental Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable organic solvent (e.g., methanol).
-
Prepare calibration standards from the stock solution.
-
-
Derivatization:
-
To an aliquot of the standard or sample, add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 70 °C for 30 minutes to form the trimethylsilyl (TMS) ester of this compound.
-
-
GC-MS Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the TMS-derivatized analyte.
-
-
Quantification:
-
Use an internal standard (e.g., a deuterated analog) for improved accuracy.
-
Construct a calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Potentiometric Titration
This classical analytical method is suitable for determining higher concentrations of this compound. It relies on the reaction of the thiol group with a titrant, and the endpoint is determined by a change in potential.
Experimental Protocol:
-
Reagent Preparation:
-
Titrant: Prepare a standardized 0.01 M silver nitrate (AgNO₃) solution.
-
Sample Solvent: Use a mixture of ethanol and water (1:1 v/v).
-
-
Titration Procedure:
-
Accurately weigh and dissolve a known amount of the sample in the solvent mixture.
-
Immerse a silver-sulfide ion-selective electrode and a reference electrode into the solution.
-
Titrate the sample with the standardized AgNO₃ solution, recording the potential (mV) after each addition of titrant.
-
-
Endpoint Determination:
-
The endpoint is the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant). This can be determined using the first or second derivative of the curve.
-
-
Calculation:
-
Calculate the concentration of this compound based on the stoichiometry of the reaction with silver nitrate and the volume of titrant consumed at the endpoint.
-
Confirming the Structure of (Ethylthio)acetic Acid Derivatives: A Comparative Guide to NMR and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a cornerstone of chemical analysis. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and other analytical techniques for the characterization of (Ethylthio)acetic acid and its derivatives. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate analytical methodology.
This compound and its derivatives are a class of organosulfur compounds with applications in various fields, including pharmaceuticals and material science. Accurate structural elucidation is paramount to understanding their chemical properties and biological activity. While NMR spectroscopy stands as a primary tool for this purpose, a comprehensive approach often involves complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Predicted ¹H and ¹³C NMR Data for this compound and Derivatives
The following tables summarize the predicted and reported chemical shifts for this compound and some of its common derivatives. These values are crucial for the initial identification and subsequent structural verification of synthesized compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Compound | -S-CH₂-CH₃ (t) | -S-CH₂-CH₃ (q) | -S-CH₂-COOH | -COOH | Other Protons |
| This compound | ~1.3 | ~2.7 | ~3.3 (s) | ~10-12 (br s) | |
| Ethyl (ethylthio)acetate | ~1.3 | ~2.7 | ~3.3 (s) | 4.2 (q, -OCH₂CH₃), 1.3 (t, -OCH₂CH₃) | |
| N-aryl-(Ethylthio)acetamide | ~1.3 | ~2.7 | ~3.4 (s) | ~7-8 (m, Ar-H), ~8-9 (br s, -NH) |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Compound | -S-CH₂-CH₃ | -S-CH₂-CH₃ | -S-CH₂-COOH | -C=O | Other Carbons |
| This compound | ~15 | ~27 | ~35 | ~175 | |
| Ethyl (ethylthio)acetate | ~15 | ~27 | ~35 | ~170 | ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃) |
| N-aryl-(Ethylthio)acetamide | ~15 | ~27 | ~36 | ~168 | ~120-140 (Ar-C) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Alternative Analytical Techniques
While NMR provides the skeletal framework, other techniques offer complementary information for a comprehensive structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm the structure. For this compound derivatives, common fragmentation patterns involve the cleavage of the C-S and C-C bonds.[1] Derivatization, such as esterification of the carboxylic acid group, is often employed to improve the volatility of the analytes for GC-MS analysis.[2][3]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule. For this compound and its derivatives, characteristic absorption bands include:
-
-COOH: A broad O-H stretch from 2500-3300 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹.[4][5]
-
Ester: A strong C=O stretch around 1740 cm⁻¹.
-
Amide: An N-H stretch around 3300 cm⁻¹ and a C=O stretch (Amide I band) around 1650 cm⁻¹.[6]
-
C-S stretch: A weaker absorption in the range of 600-800 cm⁻¹.
Experimental Protocols
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.[7][8][9]
Materials:
-
This compound derivative (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) (0.6-0.7 mL)
-
5 mm NMR tube
-
Pasteur pipette and glass wool
Protocol:
-
Weigh the sample and dissolve it in the deuterated solvent in a small vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Ensure the sample height in the NMR tube is appropriate for the instrument being used (typically around 4-5 cm).
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the structural confirmation of an this compound derivative.
Logical Relationship of Analytical Techniques
The relationship between the primary and alternative analytical techniques can be visualized as follows:
By integrating data from NMR, GC-MS, and FTIR, researchers can achieve a high level of confidence in the structural assignment of this compound derivatives, a critical step in advancing their application in drug development and other scientific disciplines.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. spectrabase.com [spectrabase.com]
- 3. Thio acid-mediated conversion of azides to amides – exploratory studies en route to oroidin alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. myneni.princeton.edu [myneni.princeton.edu]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042) [hmdb.ca]
- 9. Page loading... [guidechem.com]
Assessing the Kinetic Performance of (Ethylthio)acetic Acid Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the kinetic performance of reactions involving (Ethylthio)acetic acid and its structural analogues. Due to a scarcity of published kinetic data for this compound, this document leverages experimental data from closely related compounds—acetic acid and its thioester derivatives—to infer and compare potential reaction kinetics. The information presented is intended to guide researchers in designing experiments and understanding the potential reactivity of thio-substituted carboxylic acids.
Kinetic Performance Comparison
The following tables summarize key kinetic data for relevant reactions. Table 1 presents data for the well-characterized esterification of acetic acid with ethanol, serving as a baseline for a standard carboxylic acid. Table 2 provides hydrolysis data for thioesters, offering insight into the reactivity of the thio-functional group present in this compound.
Table 1: Kinetic Data for the Esterification of Acetic Acid with Ethanol
| Catalyst | Temperature (°C) | Molar Ratio (Ethanol:Acid) | Forward Rate Constant (k₁) | Reaction Order | Activation Energy (Ea) | Reference |
| Sulfuric Acid | 34 | 1:1 | 0.014 L/(gmol·min) | Second | - | [1] |
| Sulfuric Acid | 50-60 | 10:1 | Varies with temp. | Second | Deviates ~20% from ideal | [2][3] |
| Clay Catalyst | 90 | 2:1 (Acid:Alcohol) | - | Second | - | [4] |
| Cation Exchange Resin | 62-102 | 1:2 to 2:1 | Varies with temp. & ratio | - | - | [5][6] |
Table 2: Kinetic Data for the Hydrolysis of Thioester Derivatives
| Compound | pH | Temperature (°C) | Second-Order Rate Constant (k) | Half-life (at pH 7, 1mM) | Reference |
| S-methyl thioacetate | 7 | 23 | 1.7 M⁻¹s⁻¹ (for thiol-thioester exchange) | 155 days (hydrolysis) | [7] |
| S-ethyl trifluorothioacetate | - | 23 | - | Slower than p-nitrophenyl trifluoroacetate | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible kinetic studies. Below are generalized protocols for determining the kinetics of esterification and hydrolysis reactions.
Protocol 1: Kinetic Study of Acid-Catalyzed Esterification
This protocol describes a method to determine the reaction kinetics of the esterification of a carboxylic acid with an alcohol using a homogenous acid catalyst.
Materials:
-
Carboxylic acid (e.g., Acetic Acid)
-
Alcohol (e.g., Ethanol)
-
Acid catalyst (e.g., Sulfuric Acid)
-
Standardized sodium hydroxide solution (e.g., 1.0 M)
-
Phenolphthalein indicator
-
Distilled water
-
Constant temperature bath
-
Reaction flask with a reflux condenser
-
Burette, pipettes, and conical flasks
Procedure:
-
Reactant Preparation: Accurately measure the required volumes of the carboxylic acid and alcohol to achieve the desired molar ratio. Separately, prepare the acid catalyst solution.
-
Reaction Initiation: Place the carboxylic acid and alcohol in the reaction flask, equipped with a magnetic stirrer and a reflux condenser. Submerge the flask in the constant temperature bath set to the desired reaction temperature. Allow the mixture to reach thermal equilibrium.
-
Initiate the reaction by adding a known quantity of the acid catalyst to the flask. Start a timer immediately.
-
Sampling: At regular time intervals (e.g., every 10-15 minutes), withdraw a small, precise volume of the reaction mixture (e.g., 1 mL).
-
Quenching and Titration: Immediately add the withdrawn sample to a conical flask containing a known volume of ice-cold distilled water to quench the reaction. Add a few drops of phenolphthalein indicator and titrate the solution with the standardized sodium hydroxide solution until a persistent pink color is observed. Record the volume of NaOH used.
-
Data Analysis: The concentration of the carboxylic acid at each time point can be calculated from the titration results. Plot the concentration of the carboxylic acid versus time. From this data, the reaction order and the rate constant can be determined using integral or differential methods of kinetic analysis.
Protocol 2: Kinetic Study of Thioester Hydrolysis
This protocol outlines a method for studying the hydrolysis kinetics of a thioester, which can be adapted for this compound.
Materials:
-
Thioester (e.g., S-ethyl trifluorothioacetate)
-
Buffer solutions of various pH values
-
Constant temperature water bath or spectrophotometer with temperature control
-
pH-stat or UV-Vis spectrophotometer
-
Syringes and reaction cuvettes
Procedure:
-
Solution Preparation: Prepare a stock solution of the thioester in a suitable organic solvent (e.g., acetonitrile). Prepare a series of aqueous buffer solutions at the desired pH values.
-
Reaction Initiation: For spectrophotometric monitoring, add a small volume of the thioester stock solution to a cuvette containing the pre-thermostated buffer solution. For pH-stat monitoring, add the thioester to the reaction vessel containing the buffer.
-
Kinetic Monitoring:
-
Spectrophotometry: If the thioester or its hydrolysis product absorbs UV-Vis light, monitor the change in absorbance at a specific wavelength over time.
-
pH-Stat: If the hydrolysis reaction produces an acidic or basic product, use a pH-stat to maintain a constant pH by the automated addition of a standard acid or base. The rate of addition of the titrant is proportional to the reaction rate.
-
-
Data Analysis: The absorbance or titrant volume data is collected as a function of time. This data is then used to calculate the concentration of the reactant or product at different time points. The reaction order and the pseudo-first-order or second-order rate constants can be determined by fitting the concentration-time data to the appropriate integrated rate laws.
Visualizations
The following diagrams illustrate a generalized experimental workflow and a plausible signaling pathway involving a thio-compound.
References
A Researcher's Guide to Specificity: Validating Fluorescent Thiol Probes with (Ethylthio)acetic acid as a Negative Control
For Researchers, Scientists, and Drug Development Professionals
The accurate detection of biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), is paramount for understanding cellular redox states, detoxification processes, and the progression of numerous diseases. Fluorescent probes have become indispensable tools for visualizing and quantifying these critical molecules in real-time. However, the reactivity of these probes can lead to off-target effects and false-positive signals.
This guide establishes a framework for validating the specificity of common fluorescent thiol probes. We introduce (Ethylthio)acetic acid, a stable thioether, not as a direct competitor, but as an essential negative control to differentiate true thiol reactivity from non-specific interactions. By benchmarking against this control, researchers can ensure the accuracy and reliability of their experimental findings.
Compound Profiles and Properties
A clear understanding of the chemical properties of both the probe and the control is the foundation of a well-designed experiment.
This compound: The Ideal Negative Control
This compound (CH₃CH₂SCH₂COOH) contains a thioether linkage, which is significantly less nucleophilic than the sulfhydryl (thiol) group found in biological thiols.[1][2] This chemical stability means it should not react with electrophilic probes designed to target free thiols, making it an excellent tool to test for non-specific binding or fluorescence artifacts.
Representative Fluorescent Thiol Probes
The selection of a fluorescent probe depends on the specific application, desired photophysical properties, and the reactivity of its thiol-reactive group.[3][4] Below are three common classes of probes.
-
Maleimide-Based Probes (e.g., Fluorescein-5-Maleimide): These probes react with thiols via a Michael addition reaction, forming a stable thioether bond.[4][5][6] They are widely used for labeling proteins and peptides at cysteine residues.
-
Haloacetyl-Based Probes (e.g., Monobromobimane, mBBr): These probes react with thiols through a nucleophilic substitution reaction.[5][7] mBBr is cell-permeable and becomes fluorescent only after reacting with thiols, making it useful for detecting GSH in living cells.
-
Michael Acceptor Probes (e.g., Coumarin-based): These probes often feature an electron-withdrawing group that activates a double bond for nucleophilic attack by a thiol. This reaction disrupts an internal quenching process, leading to a "turn-on" fluorescence signal.[4]
The table below summarizes the key properties of our control compound and representative fluorescent probes.
Table 1: Physicochemical and Spectroscopic Properties
| Compound/Probe | Formula | Molecular Weight ( g/mol ) | Thiol-Reactive Group | Excitation Max (nm) | Emission Max (nm) | Notes |
| This compound | C₄H₈O₂S | 120.17 | Thioether (Control) | N/A | N/A | Non-reactive with thiol probes. |
| Fluorescein-5-Maleimide | C₂₄H₁₃NO₇ | 427.36 | Maleimide | ~490 | ~520 | Reacts via Michael addition.[8] |
| Monobromobimane (mBBr) | C₁₀H₁₁BrN₂O₂ | 287.11 | Bromoalkyl | ~380 | ~480 | Becomes fluorescent upon reaction.[7] |
| ThiolTracker™ Violet | C₁₄H₁₂Cl₂N₂O₂ | 327.17 | Chloroalkyl | ~404 | ~524 | Cell-permeable probe for GSH detection. |
Benchmarking Probe Specificity: Expected Reactivity
The core of the validation process is to confirm that a signal is generated only in the presence of a true thiol. This compound serves to confirm the absence of signal with a related, non-thiol molecule.
Table 2: Expected Reactivity Profile
| Compound/Probe | Reactivity with Glutathione (-SH) | Reactivity with this compound (R-S-R') | Rationale for Specificity |
| Fluorescein-5-Maleimide | + (Covalent Adduct) | - (No Reaction) | The maleimide group is an electrophile that specifically reacts with the nucleophilic thiolate anion (S⁻) of GSH. The thioether in this compound is not sufficiently nucleophilic.[6] |
| Monobromobimane (mBBr) | + (Covalent Adduct) | - (No Reaction) | The reaction is an Sₙ2 nucleophilic substitution where the thiolate anion displaces the bromide. The thioether is not a strong enough nucleophile for this reaction.[5] |
| ThiolTracker™ Violet | + (Covalent Adduct) | - (No Reaction) | The chloroalkyl group reacts with the highly reactive thiol group in a substitution reaction. The stable thioether bond does not participate. |
Experimental Protocols
The following protocols provide a step-by-step guide for validating probe specificity both in vitro and in a cellular context.
Protocol 1: In Vitro Specificity Assay
This protocol directly measures the reactivity of a fluorescent probe against a model thiol (GSH) and the negative control (this compound).
1. Reagent Preparation:
- Phosphate-Buffered Saline (PBS): pH 7.4.
- Probe Stock Solution: Prepare a 10 mM stock solution of the fluorescent probe in anhydrous DMSO. Store at -20°C, protected from light.
- Working Probe Solution: Dilute the stock solution to 100 µM in PBS immediately before use.
- GSH Solution: Prepare a 10 mM stock of reduced glutathione (GSH) in PBS. Prepare fresh.
- This compound Solution: Prepare a 10 mM stock of this compound in PBS.
2. Assay Procedure:
- Use a black, clear-bottom 96-well plate for the assay.
- Prepare triplicate wells for each condition:
- Blank: 100 µL PBS.
- Probe Only: 50 µL PBS + 50 µL Working Probe Solution.
- Positive Control: 50 µL of 1 mM GSH + 50 µL Working Probe Solution.
- Negative Control: 50 µL of 1 mM this compound + 50 µL Working Probe Solution.
- Incubate the plate at room temperature for 30-60 minutes, protected from light.
- Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths for the chosen probe.
3. Data Analysis:
- Subtract the average fluorescence of the "Blank" wells from all other readings.
- Compare the fluorescence intensity of the "Positive Control" (Probe + GSH) to the "Negative Control" (Probe + this compound) and "Probe Only" wells.
- A specific probe should show a significant increase in fluorescence only in the presence of GSH.
Protocol 2: Cellular Imaging Specificity Assay
This protocol validates probe specificity in a more complex biological environment.
1. Cell Culture and Treatment:
- Plate cells (e.g., HeLa or HepG2) on glass-bottom dishes and culture to 70-80% confluency.
- Prepare four treatment groups:
- Group 1 (Probe Only): Treat cells with the fluorescent probe at the recommended concentration (e.g., 5-10 µM) in cell culture media for 30-60 minutes.
- Group 2 (Negative Control): Pre-incubate cells with 1 mM this compound for 1 hour, then add the fluorescent probe and incubate for 30-60 minutes.
- Group 3 (Positive Control - Thiol Depletion): Pre-treat cells with 100 µM N-Ethylmaleimide (NEM) for 30 minutes to deplete cellular thiols. Wash cells with PBS, then add the fluorescent probe.
- Group 4 (Untreated Control): Cells treated with vehicle (DMSO) only.
2. Cell Staining and Imaging:
- After incubation, wash the cells three times with warm PBS.
- Add fresh culture media or imaging buffer.
- Image the cells using a fluorescence microscope with the appropriate filter sets. Ensure imaging parameters (e.g., exposure time, laser power) are kept constant across all groups.
3. Data Analysis:
- Quantify the mean fluorescence intensity per cell for a statistically significant number of cells in each group.
- A specific thiol probe should show bright fluorescence in the "Probe Only" group, significantly reduced fluorescence in the "Thiol Depletion" group, and fluorescence comparable to the "Untreated Control" in the "Negative Control" group with this compound.
Visualizing the Rationale: Workflows and Pathways
Diagrams are essential for conceptualizing the experimental logic and the underlying biological context.
Caption: Workflow for validating the specificity of a fluorescent thiol probe.
Caption: The central role of GSH in neutralizing reactive oxygen species.
References
- 1. This compound | 627-04-3 [chemicalbook.com]
- 2. ethyl thioacetic acid, 627-04-3 [thegoodscentscompany.com]
- 3. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The chronological evolution of small organic molecular fluorescent probes for thiols - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04960C [pubs.rsc.org]
- 6. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - TW [thermofisher.com]
Safety Operating Guide
Navigating the Disposal of (Ethylthio)acetic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of (Ethylthio)acetic acid, drawing upon established procedures for related chemical compounds. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document emphasizes a cautious approach, grounded in the known properties of similar chemicals and general principles of hazardous waste management.
It is imperative that a qualified professional, familiar with the specific hazards and regulatory requirements of your institution and location, reviews and approves any disposal protocol before implementation.
Immediate Safety Considerations
Before handling this compound, it is crucial to be aware of the potential hazards associated with its constituent chemical groups: a carboxylic acid and a thioether. Based on data from related compounds such as acetic acid and thioacetic acid, the following safety precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[3] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
-
Incompatibilities: Avoid contact with strong bases, oxidizing agents, and metals, as these can trigger vigorous or hazardous reactions.[1][4]
Disposal Procedures: A Step-by-Step Approach
The appropriate disposal method for this compound depends on its concentration and whether it is contaminated with other hazardous substances. The following procedural guidance is based on common practices for acidic chemical waste.
Step 1: Waste Characterization
-
Concentration: Determine if the waste is a concentrated or dilute solution of this compound.
-
Contamination: Identify any other chemical contaminants in the waste stream. The presence of other hazardous materials will necessitate disposal as hazardous waste, regardless of the this compound concentration.
Step 2: Selecting the Disposal Pathway
-
Concentrated or Contaminated Waste: If the this compound is concentrated or mixed with other hazardous chemicals, it must be disposed of as hazardous waste.[5]
-
Place the waste in a clearly labeled, sealed, and compatible container.
-
Follow your institution's procedures for hazardous waste pickup and disposal.
-
-
Dilute and Uncontaminated Waste: If the this compound is in a dilute aqueous solution and is not contaminated with other hazardous materials, on-site neutralization may be a viable option, pending approval from your EHS department.
Experimental Protocol: Neutralization of Dilute this compound
This protocol provides a general methodology for neutralizing dilute, uncontaminated solutions of acidic waste. This procedure should only be performed by trained personnel in a controlled laboratory setting and with prior approval from the relevant safety authorities.
Materials:
-
Dilute this compound waste
-
Sodium bicarbonate (NaHCO₃) or other suitable weak base
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate beakers or flasks
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: Work within a chemical fume hood. Place the beaker containing the dilute this compound waste on a stir plate and add a stir bar.
-
Slow Addition of Base: Begin stirring the solution. Slowly and carefully add small portions of sodium bicarbonate to the acidic waste. Be mindful of potential foaming or gas evolution (carbon dioxide).
-
pH Monitoring: Periodically check the pH of the solution using pH indicator strips or a pH meter.
-
Endpoint: Continue adding the base until the pH of the solution is neutral (typically between 6.0 and 8.0).
-
Final Disposal: Once neutralized, the solution may be suitable for drain disposal, provided it meets all local wastewater regulations. Copiously flush the drain with water after disposal.
Quantitative Data from Related Compounds
The following table summarizes key physical and chemical properties of acetic acid and thioacetic acid, which can serve as a reference for assessing the potential hazards of this compound.
| Property | Acetic Acid | Thioacetic Acid |
| CAS Number | 64-19-7 | 507-09-5 |
| Molecular Formula | C₂H₄O₂ | C₂H₄OS |
| Boiling Point | 117-118 °C | 87-92 °C |
| Flash Point | 40 °C | 11 °C |
| Hazards | Flammable liquid, Causes severe skin burns and eye damage[3][6] | Highly flammable liquid and vapor, Toxic if swallowed, Causes serious eye damage[2] |
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these guidelines and consulting with safety professionals, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment.
References
Essential Safety and Operational Guide for Handling (Ethylthio)acetic Acid
This document provides immediate and essential safety protocols, personal protective equipment (PPE) requirements, and logistical plans for the handling and disposal of (Ethylthio)acetic acid. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment
This compound is a hazardous chemical requiring stringent safety measures. It is classified as a flammable liquid and vapor, toxic if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[1][2] Inhalation may also be harmful.[1][2]
Quantitative Data Summary
| Hazard Classification | GHS Category | Description |
| Flammable liquids | Category 2 or 3 | Highly flammable liquid and vapor[1][2] |
| Acute toxicity, Oral | Category 3 | Toxic if swallowed[1][2] |
| Serious eye damage/eye irritation | Category 1 | Causes serious eye damage[1][2][3] |
| Skin sensitization | Category 1 | May cause an allergic skin reaction[1][2] |
| Acute toxicity, Inhalation | Category 4 | Harmful if inhaled[1][2] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles and a face shield.[4][5] | Protects against splashes and vapors that can cause severe eye burns and irreversible damage.[5][6] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., Butyl rubber), a chemical-resistant apron, long-sleeved clothing, and boots.[5] | Prevents skin contact which can cause burns and allergic reactions.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an acid gas filter if exposure limits are exceeded or if irritation is experienced.[4][5] | Protects against inhalation of harmful vapors. |
Operational Procedures for Safe Handling
Adherence to the following step-by-step procedures is mandatory to minimize exposure and ensure a safe working environment.
1. Engineering Controls and Preparation:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[5]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4][5]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[5]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[4][5] Use only non-sparking tools.[4][5]
2. Handling the Chemical:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid breathing vapors or mist.[5]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Keep away from incompatible materials such as strong bases and metals.[5]
-
Store in a designated corrosives area.[4]
Emergency and Disposal Plans
Immediate and decisive action is critical in the event of an emergency.
Emergency Protocols
| Incident | Immediate Action |
| Eye Contact | Immediately rinse cautiously with water for at least 15-30 minutes, removing contact lenses if present and easy to do.[3][4][6] Seek immediate medical attention.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[4] Seek immediate medical attention.[4] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[3][4] |
| Ingestion | Rinse mouth. DO NOT induce vomiting.[4] Never give anything by mouth to an unconscious person.[3] Call a POISON CENTER or doctor immediately.[3][4] |
| Spill | Evacuate personnel to a safe area.[4] Remove all sources of ignition.[4][5] Absorb the spill with inert absorbent material (e.g., sand, diatomaceous earth).[8][9] Collect in a suitable, closed container for disposal.[4] |
| Fire | Use dry chemical, CO2, or alcohol-resistant foam to extinguish.[3][4][5] Wear self-contained breathing apparatus.[3] |
Disposal Plan
-
Dispose of this compound and any contaminated materials at an approved waste disposal plant.[4]
-
Do not dispose of into drains or the environment.[1]
-
Handle uncleaned containers as you would the product itself.[2]
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Logical workflow for handling this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 627-04-3 Name: this compound [xixisys.com]
- 4. uwm.edu [uwm.edu]
- 5. fishersci.com [fishersci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. greenfield.com [greenfield.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. carlroth.com:443 [carlroth.com:443]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
